molecular formula C30H46O6 B7980697 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Katalognummer: B7980697
Molekulargewicht: 502.7 g/mol
InChI-Schlüssel: NBJMEEGTJUXGLI-KNOXKUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a useful research compound. Its molecular formula is C30H46O6 and its molecular weight is 502.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMEEGTJUXGLI-KNOXKUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(C5[C@@]4(CCC(C5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and potential biological activities of the pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a highly oxygenated ursane-type pentacyclic triterpenoid. Compounds of this class are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Understanding the natural sources and isolation methodologies for this specific compound is the first critical step in unlocking its therapeutic potential. This guide synthesizes available scientific literature to provide a detailed account of its origins and extraction.

Natural Sources

The primary natural sources of this compound identified to date belong to the Uncaria genus (Family: Rubiaceae), commonly known as Cat's Claw. These woody vines are prominent in traditional medicine systems, particularly in Asia and South America.

Specifically, the compound has been isolated from:

  • The vines and hook-bearing stems of Uncaria rhynchophylla (Miq.) Jacks. [1][]

  • The stem bark of Uncaria macrophylla Wall. [3][4][5]

While other related triterpenoids have been found in the leaves of U. rhynchophylla, the hook-bearing stems and bark appear to be the most cited sources for this particular compound and its close analogs.

Quantitative Data

Quantitative yield data for this compound from its natural sources is not extensively reported in the available literature. Phytochemical investigations of Uncaria species often lead to the isolation of a large number of triterpenoids and alkaloids, with yields for minor components frequently being qualitative rather than quantitative. The compound is typically described as a "known" but minor constituent in broader phytochemical analyses.

For context, the table below summarizes the sources from which the target compound and its immediate, structurally similar precursors or analogs have been isolated.

Compound NameNatural SourcePlant PartReference
3β,6β,19α-Trihydroxy-23-oxo-urs-12-en-28-oic acidUncaria macrophyllaStem Bark[3][4]
3β,6β,19α-Trihydroxy-urs-12-en-28-oic acidUncaria rhynchophyllaLeaves[6]
This compoundUncaria rhynchophyllaVines[1][]

Experimental Protocols: Isolation and Characterization

The following section details a representative methodology for the extraction and isolation of ursane-type triterpenoids from Uncaria species, based on protocols described in the scientific literature. This serves as a foundational guide for researchers aiming to isolate the target compound.

General Extraction and Fractionation

A generalized workflow for isolating triterpenoids from Uncaria plant material is presented. Specific solvent ratios and column chromatography parameters may require optimization.

G Figure 1. General Workflow for Triterpenoid Isolation cluster_0 Plant Material Processing cluster_1 Initial Fractionation cluster_2 Chromatographic Purification Start Dried & Pulverized Plant Material (e.g., 25 kg of U. rhynchophylla stems) Extraction Maceration / Percolation (e.g., 95%, 75%, 50% Ethanol) Start->Extraction Concentration Rotary Evaporation (Yields crude extract, e.g., 3.3 kg) Extraction->Concentration AcidSol Dissolve in 4% HCl & Filter Concentration->AcidSol Insoluble Collect HCl-Insoluble Fraction AcidSol->Insoluble Silica (B1680970) Silica Gel Column Chromatography (Gradient Elution, e.g., CHCl3-MeOH) Insoluble->Silica ODS ODS Column Chromatography Silica->ODS Sephadex Sephadex LH-20 (Size Exclusion) ODS->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure Isolated Compound: This compound HPLC->Pure

Figure 1. General Workflow for Triterpenoid Isolation

Detailed Steps:

  • Plant Material Preparation: The hook-bearing stems or bark of the Uncaria species are dried, pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is typically extracted exhaustively using solvents of decreasing polarity. A common method involves percolation with aqueous ethanol (B145695) (e.g., sequential extraction with 95%, 75%, and 50% ethanol)[7]. This process extracts a broad range of secondary metabolites.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Fractionation: To separate acidic triterpenoids from basic alkaloids (which are abundant in Uncaria), the crude extract is often dissolved in a dilute acid solution (e.g., 4% HCl). The triterpenoids, being insoluble, are collected by filtration[7].

  • Column Chromatography: The acid-insoluble fraction is subjected to multiple rounds of column chromatography for purification.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a solvent gradient, typically a mixture of a non-polar solvent like chloroform (B151607) or hexane (B92381) and a polar solvent like methanol (B129727) or ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • ODS (C18) Chromatography: Fractions enriched with the target compound undergo further purification on an octadecylsilane (B103800) (ODS) reverse-phase column, often using a methanol-water or acetonitrile-water gradient.

    • Sephadex LH-20 Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the mobile phase is employed to remove polymeric impurities and separate compounds of similar polarity but different sizes.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC on a reverse-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula (C₃₀H₄₆O₆ for the target compound)[8].

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure, including the stereochemistry of the hydroxyl groups and the positions of all functional groups. The spectral data is compared with published values for confirmation[3].

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the signaling pathways modulated by this compound is limited in the current literature. However, based on the known activities of other pentacyclic triterpenoids isolated from Uncaria species, a plausible mechanism of action, particularly for anti-inflammatory effects, can be proposed.

Several studies have shown that triterpenoids from U. rhynchophylla can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7)[9]. This inhibition is a hallmark of anti-inflammatory activity. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade, which is often triggered by the activation of transcription factors like NF-κB and MAPK signaling pathways.

Plausible Anti-Inflammatory Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanisms of similar compounds.

G Figure 2. Plausible Anti-inflammatory Signaling Pathway cluster_nuc Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Upregulates Compound 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid Compound->MAPK Inhibits (Plausible) Compound->IKK Inhibits (Plausible)

Figure 2. Plausible Anti-inflammatory Signaling Pathway

This proposed mechanism suggests that the compound may inhibit the phosphorylation and activation of key upstream kinases in the MAPK and NF-κB pathways. By preventing the activation of IKK, it would block the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing it from translocating to the nucleus to activate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. This hypothesis is supported by studies on other triterpenoids that demonstrate such inhibitory effects[10]. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound is a complex triterpenoid naturally occurring in plants of the Uncaria genus, particularly U. rhynchophylla and U. macrophylla. While detailed quantitative data on its prevalence is scarce, established phytochemical methodologies involving solvent extraction and multi-step chromatography can be effectively employed for its isolation. Based on the bioactivity of structurally related compounds from the same sources, it is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting via the inhibition of the NF-κB and MAPK signaling pathways. This guide provides a solid foundation for researchers to pursue further studies into the pharmacology and therapeutic applications of this intriguing natural product.

References

Isolating 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid from Uncaria rhynchophylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of the pentacyclic triterpenoid, 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, from the medicinal plant Uncaria rhynchophylla. This document details the necessary experimental protocols, summarizes key data, and visualizes the procedural workflows for clarity and reproducibility in a research and development setting.

Introduction

Uncaria rhynchophylla, a plant utilized in traditional medicine, is a known source of various bioactive compounds, including a diverse array of triterpenoids. Among these, this compound, an ursane-type triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from other Uncaria species have demonstrated inhibitory effects on nitric oxide (NO) production, suggesting anti-inflammatory potential. The isolation and purification of this specific compound are crucial for further investigation into its therapeutic applications and mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C30H46O6[]
Molecular Weight 502.7 g/mol []
Class Triterpenoid[2]
Appearance White crystalline powder[3]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol (B145695); slightly soluble in water.[3]

Experimental Protocols: Isolation and Purification

The following protocols are based on established methods for the isolation of ursane-type triterpenoids from Uncaria rhynchophylla and related plant species. While a specific, detailed protocol for the target compound is not available in the literature, this adapted methodology provides a robust starting point for its successful isolation.

Plant Material and Extraction
  • Plant Material Collection and Preparation : The hook-bearing stems of Uncaria rhynchophylla are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction :

    • The powdered plant material is subjected to extraction with 95% ethanol at room temperature.

    • The extraction is typically performed multiple times (e.g., 3 times) to ensure exhaustive recovery of the target compounds.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning :

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • This partitioning separates compounds based on their polarity, with triterpenoids typically concentrating in the ethyl acetate and n-butanol fractions.

  • Column Chromatography :

    • The ethyl acetate fraction, which is expected to be rich in triterpenoids, is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Purification of the Target Compound
  • Sephadex LH-20 Chromatography :

    • Fractions from the silica gel column that show the presence of the target compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This step helps to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Final purification is achieved by preparative HPLC on a C18 reversed-phase column.

    • An isocratic or gradient elution with a mixture of methanol and water is commonly used to isolate the pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isolation and purification process.

experimental_workflow plant_material Powdered Uncaria rhynchophylla Stems extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) etOAc_fraction->silica_gel triterpenoid_fractions Triterpenoid-Rich Fractions silica_gel->triterpenoid_fractions sephadex Sephadex LH-20 Chromatography (Methanol) triterpenoid_fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC (C18, Methanol-Water) purified_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Spectroscopic Data for Structure Elucidation

TechniqueObserved Data for a Related Ursane Triterpenoid
¹H-NMR (600 MHz, CDCl₃)δ 1.28 (t, J=12.1 Hz, 1-Hax), 1.71 (dd, J=ca. 12.1, 4.1 Hz, 1-Heq), 3.88 (ddd, J=12.1, 4.1, 2.8 Hz, 2-H), 3.77 (d, J=2.8 Hz, 3-H), 1.78 (br d, J=12.4 Hz, 5-H), 1.27 and 1.42 (both m, 6-H₂), 1.30 (m, 7-Heq), 1.63 (td, J=12.6, 4.1 Hz, 7-Hax), 1.81 (dd, J=ca. 12.4, 4.1 Hz, 9-H), 5.39 (t, J=3.6 Hz, 12-H), 2.53 (td, J=13.4, 4.4 Hz, 16-Hax), 1.58 (m, 16-Heq), 2.61 (s, 18-H), 1.24 (s, 24-H₃), 0.86 (s, 25-H₃), 0.98 (s, 26-H₃), 1.09 (d, J=6.6 Hz, 29-H₃), 0.93 (d, J=6.4 Hz, 30-H₃), 1.42 (s, 2'-H₃), 1.40 (s, 3'-H₃).
¹³C-NMR (150 MHz, CDCl₃)Please refer to the original publication for detailed ¹³C-NMR data.
ESI-MS Positive ion mode: m/z 567 [M+Na]⁺; Negative ion mode: m/z 543 [M-H]⁻.
HR-ESI-MS Negative ion mode: m/z 543.3686 (calculated for C₃₃H₅₁O₆ [M-H]⁻, 543.3690).
IR (KBr) νₘₐₓ 3449 (OH), 3400-2400 (COOH), 1702 (C=O), 1638 (C=C) cm⁻¹.
UV (MeOH) λₘₐₓ 206 nm.

Potential Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are yet to be fully elucidated, other ursane-type triterpenoids have demonstrated a range of pharmacological effects. For instance, ursolic acid, a structurally related compound, has been shown to modulate the JNK signaling pathway, which is involved in cellular processes such as stress response and apoptosis.[5] The diagram below illustrates a generalized representation of the JNK signaling pathway, which could be a potential target for the title compound.

jnk_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptors extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors cellular_response Cellular Response (Apoptosis, Inflammation, Proliferation) transcription_factors->cellular_response triterpenoid 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid (Hypothesized) triterpenoid->jnk

Figure 2: A representative diagram of the JNK signaling pathway, a potential target for ursane-type triterpenoids.

Conclusion

This technical guide outlines a comprehensive approach for the isolation and characterization of this compound from Uncaria rhynchophylla. The provided protocols and data serve as a valuable resource for researchers and drug development professionals. Further investigation is warranted to determine the specific yield and purity of the isolated compound using the described methods and to fully elucidate its biological activities and underlying mechanisms of action. The structural and pharmacological insights gained from such studies will be instrumental in evaluating the therapeutic potential of this natural product.

References

A Technical Guide to the Biosynthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a complex pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, isolated from the medicinal plant Uncaria rhynchophylla[1][2]. Like other triterpenoids, it exhibits a range of potential pharmacological activities[3][4]. Understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and the potential heterologous production of this and related high-value compounds[5][6]. This document provides a comprehensive overview of the proposed biosynthetic pathway, supported by data on related compounds, detailed experimental protocols for pathway elucidation, and visualizations of the key metabolic and logical workflows. While the complete enzymatic sequence for this specific molecule has not been fully elucidated in Uncaria rhynchophylla, this guide constructs a putative pathway based on established principles of triterpenoid biosynthesis and functional characterization of analogous enzymes from other plant species.

Part 1: The Core Triterpenoid Backbone Biosynthesis

The formation of all triterpenoids begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[7]. In plants, these precursors are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. The subsequent steps involve the sequential head-to-tail condensation of these C5 units to form the C30 precursor, squalene.

  • Formation of Squalene: Two molecules of farnesyl pyrophosphate (FPP), each formed from three C5 units, undergo a head-to-head condensation reaction catalyzed by squalene synthase (SS) to produce squalene.

  • Epoxidation: Squalene is then oxidized by squalene epoxidase (SQE) , a flavin-dependent monooxygenase, to form (3S)-2,3-oxidosqualene. This step is considered a rate-limiting and critical control point in the biosynthesis of triterpenoids and sterols[7].

  • Cyclization: The crucial step for generating the structural diversity of triterpenoids is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs) [8][9]. For ursane-type triterpenoids, the specific enzyme is α-amyrin synthase (AAS) . This enzyme protonates the epoxide ring, initiating a cascade of stereospecific cyclizations and rearrangements to form the pentacyclic α-amyrin skeleton, which incorporates a hydroxyl group at the C-3 position.

Upstream_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Squalene_Synth Squalene Synthesis cluster_Cyclization Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl PP (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin AAS

Caption: Upstream biosynthesis of the α-amyrin scaffold.

Part 2: Proposed Tailoring Pathway for this compound

Following the formation of the α-amyrin backbone, a series of oxidative modifications, known as tailoring reactions, are required to produce the final complex triterpenoid. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , which are heme-thiolate enzymes that introduce oxygen into non-activated C-H bonds with high regio- and stereospecificity[5]. While the specific CYPs from Uncaria rhynchophylla have not been characterized, a putative pathway can be proposed based on isolated intermediates and characterized enzymes from other species.

The key oxidative steps are:

  • C-28 Oxidation: The methyl group at the C-28 position is oxidized to a carboxylic acid. This is a common modification in ursane triterpenoids and is typically catalyzed by a CYP716A subfamily enzyme . This reaction proceeds through three successive oxidations: methyl → alcohol (e.g., Uvaol) → aldehyde → carboxylic acid (Ursolic Acid)[10][11].

  • C-6β Hydroxylation: A hydroxyl group is introduced at the C-6 position. A member of the CYP716E family, NaCYP716E107, has been shown to catalyze the C-6β hydroxylation of β-amyrin and oleanolic acid[10]. The isolation of 6β-hydroxyursolic acid from U. rhynchophylla supports the presence of a similar enzyme in this species[9].

  • C-19α Hydroxylation: A hydroxyl group is added at the C-19 position. This modification is critical for the bioactivity of many triterpenoids. The direct precursor, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, has been isolated from U. rhynchophylla, confirming this enzymatic step occurs[1][9]. The responsible enzyme is a putative, uncharacterized CYP.

  • C-23 Oxidation: The final proposed step is the oxidation of the C-23 methyl group to a ketone (oxo) group. This likely proceeds via an initial hydroxylation at C-23, catalyzed by a CYP, followed by dehydrogenation. Enzymes from the CYP716 family have been implicated in C-23 hydroxylation in other triterpenoid pathways[5][8].

Downstream_Pathway A α-Amyrin B Ursolic Acid A->B CYP716A-type (putative) (C-28 Oxidation) C 3β,6β-Dihydroxyurs-12-en-28-oic acid B->C CYP716E-type (putative) (C-6β Hydroxylation) D 3β,6β,19α-Trihydroxyurs-12-en-28-oic acid (Precursor) C->D CYP (putative) (C-19α Hydroxylation) E This compound (Final Product) D->E CYP (putative) (C-23 Oxidation)

Caption: Proposed downstream tailoring pathway.

Part 3: Quantitative Data Presentation

While kinetic data for the specific enzymes in this pathway are not yet available, structural data from isolated intermediates provide valuable quantitative information. The following table summarizes the reported ¹³C-NMR spectral data for 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , a key precursor isolated from Uncaria rhynchophylla[1][9]. This data is critical for the structural confirmation of pathway intermediates.

Carbon No.Chemical Shift (δc, ppm)Carbon No.Chemical Shift (δc, ppm)
147.91626.5
227.81748.6
373.51854.1
443.21973.1
552.12042.3
668.92127.0
740.12238.9
840.52328.7
948.22416.9
1038.72517.5
1124.12617.8
12128.92724.9
13139.128180.1
1442.62926.8
1529.13017.2

Note: Data corresponds to the non-oxidized C-23 precursor. The chemical shift for C-23 would be significantly different ( >200 ppm) in the final 23-oxo compound.

Part 4: Experimental Protocols

Elucidating the proposed pathway requires two key experimental phases: the isolation and identification of intermediates from the native plant, and the functional characterization of candidate biosynthetic genes.

Protocol 1: Isolation and Structural Elucidation from Uncaria rhynchophylla

This protocol outlines a general procedure for the extraction and purification of ursane-type triterpenoids.

  • Extraction:

    • Air-dry and powder the hook-bearing stems of U. rhynchophylla (1.5 kg).

    • Extract the powdered material with 70% aqueous ethanol (B145695) (10 L x 2) under reflux for 2 hours per extraction[1].

    • Combine the extracts and concentrate under reduced pressure to yield a crude extract.

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Fractionation and Purification:

    • Subject the bioactive fraction (e.g., the EtOAc part, 48 g) to column chromatography on a silica (B1680970) gel column[1].

    • Elute the column with a gradient solvent system (e.g., chloroform-methanol or hexane-acetone) to yield several primary fractions.

    • Further purify the fractions containing target compounds using repeated column chromatography (silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Structural Elucidation:

    • Analyze the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra on a high-field spectrometer (e.g., 600 MHz) to determine the complete structure and stereochemistry[1][3].

Protocol 2: Heterologous Expression and Assay of a Candidate CYP

This protocol describes the functional characterization of a candidate CYP gene (e.g., a CYP716 homolog identified from U. rhynchophylla transcriptome data) using transient expression in Nicotiana benthamiana.

  • Gene Cloning and Vector Construction:

    • Synthesize or clone the full-length cDNA of the candidate CYP and a corresponding Cytochrome P450 Reductase (CPR) from U. rhynchophylla.

    • Clone the genes into a suitable plant transient expression vector (e.g., pEAQ-HT or a geminiviral vector system)[12].

    • Transform the resulting plasmids into Agrobacterium tumefaciens strain GV3101.

  • Transient Expression (Agroinfiltration):

    • Grow cultures of Agrobacterium containing the CYP, CPR, and any upstream pathway enzymes (e.g., α-amyrin synthase) to an OD₆₀₀ of ~1.0.

    • Harvest and resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

    • Mix the Agrobacterium cultures in equal ratios. For assaying a modifying enzyme, co-infiltrate with cultures expressing the necessary substrate-producing enzymes.

    • Infiltrate the bacterial suspension into the leaves of 4-5 week old N. benthamiana plants[10][12].

  • Metabolite Extraction and Analysis:

    • After 5-7 days of incubation, harvest the infiltrated leaf patches.

    • Homogenize the tissue in a suitable solvent (e.g., ethyl acetate or methanol) with an internal standard.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[12].

    • Compare the resulting metabolite profiles to authentic standards of the expected products to confirm enzyme function.

Experimental_Workflow cluster_Discovery Gene Discovery cluster_Characterization Functional Characterization A Transcriptome Sequencing (U. rhynchophylla) B Identify Candidate Genes (e.g., CYP716 Homologs) A->B Bioinformatics Analysis C Gene Cloning into Expression Vector B->C Select Candidates D Heterologous Expression (e.g., N. benthamiana) C->D E Feed Substrate (e.g., Ursolic Acid) D->E F Metabolite Analysis (LC-MS / GC-MS) E->F G Confirm Product Formation F->G

Caption: Workflow for biosynthetic gene discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This document collates available data on its chemical and physical characteristics, outlines general experimental protocols for the determination of these properties, and explores its potential biological activities and associated signaling pathways based on current scientific literature. The information is presented to support further research and development efforts involving this natural compound.

Introduction

This compound is a naturally occurring triterpenoid isolated from the vines of Uncaria rhynchophylla[]. As a member of the ursane family of pentacyclic triterpenes, it shares a core structure with numerous other bioactive compounds, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. A thorough understanding of its physicochemical properties is fundamental for its isolation, characterization, and the development of potential therapeutic applications.

Physicochemical Properties

The available quantitative data for this compound and related compounds are summarized in the table below. It is important to note that specific experimental data for the target compound are limited, and some values are based on structurally similar compounds or computational predictions.

PropertyValueSource/Comment
Molecular Formula C30H46O6ChemBK, BOC Sciences[][2]
Molecular Weight 502.69 g/mol ChemBK[2]
Appearance White crystalline powderChemBK[2]
Melting Point 260-262 °CChemBK (Note: This was reported for a compound with a molecular formula of C30H48O7 and may not be accurate for the target compound)[2]
Boiling Point Data not available
Solubility Slightly soluble in water; Soluble in methanol (B129727) and ethanolChemBK (Note: This was reported for a compound with a molecular formula of C30H48O7 and may not be accurate for the target compound)[2]. Triterpenoids are generally poorly soluble in water.
pKa Data not availableThe carboxylic acid moiety suggests it is an acidic compound.
LogP (calculated) ~3.5 - 3.9PubChem (Calculated for structurally similar compounds like 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid and 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid)[3][4]
Specific Rotation (α) -15.2 (c, 1 in MeOH)ChemBK[2]
Storage Condition 2-8℃ChemBK[2]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Melting_Point_Determination cluster_sample_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Load into Capillary Tube A->B Finely powder C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Sample D->E F Record Temperature Range E->F From first drop to complete liquefaction

A simplified workflow for melting point determination.

Methodology:

  • A small amount of the dried, powdered sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (typically 1-2°C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[5][6][7][8][9]. A narrow melting range is indicative of high purity.

Solubility Determination

Qualitative and quantitative solubility can be determined by standardized methods.

Methodology:

  • Qualitative Assessment: A small, measured amount of the compound is added to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the dissolution is visually observed.

  • Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is sealed and agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[10][11].

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

LogP_Determination A Prepare Octanol (B41247) and Water Phases B Dissolve Compound in One Phase A->B C Mix Phases and Equilibrate B->C D Separate Phases C->D E Measure Concentration in Each Phase (e.g., HPLC, UV-Vis) D->E F Calculate P = [Organic]/[Aqueous] E->F G Calculate LogP = log10(P) F->G

Workflow for the experimental determination of LogP.

Methodology (Shake-Flask Method):

  • n-Octanol and water are mutually saturated before the experiment.

  • A known amount of the compound is dissolved in one of the phases.

  • The two phases are mixed in a flask and agitated until the compound has partitioned between them and equilibrium is reached.

  • The mixture is centrifuged to separate the two phases.

  • The concentration of the compound in each phase is measured.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P[12].

Computational methods are also widely used to predict LogP values based on the chemical structure[13].

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, research on structurally similar ursane-type triterpenoids provides valuable insights into its potential biological activities.

A related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has been shown to possess anticancer activity by inducing G2/M cell cycle arrest and apoptosis in cancer cells[14][15]. The proposed mechanism involves the intrinsic apoptotic pathway.

Hypothesized Apoptotic Pathway

Based on the activity of the related compound THA, this compound may induce apoptosis through a similar mitochondrial-mediated pathway.

Apoptosis_Pathway cluster_mito Mitochondrial Regulation Compound This compound (Hypothesized) Bcl2 Bcl-2 Compound->Bcl2 Downregulation Bax Bax Compound->Bax Upregulation CytoC Cytochrome c (release) Bcl2->CytoC Inhibits Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized mitochondrial-mediated apoptotic pathway.

This pathway suggests that the compound could alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, would activate a cascade of caspases, ultimately resulting in programmed cell death[14][15][16].

Hypothesized Cell Cycle Arrest

The related compound THA was also found to induce cell cycle arrest at the G2/M phase, which was associated with the downregulation of Cdc2 (also known as CDK1)[14][15].

Cell_Cycle_Arrest Compound This compound (Hypothesized) Cdc2 Cdc2 (CDK1) Compound->Cdc2 Downregulation G2M G2/M Transition Cdc2->G2M Promotes Arrest G2/M Arrest Cdc2->Arrest

Hypothesized mechanism of G2/M cell cycle arrest.

By downregulating key cell cycle proteins like Cdc2, the compound could prevent cancer cells from progressing through mitosis, thereby inhibiting their proliferation.

Conclusion

This compound is a promising natural product for further investigation. While its physicochemical profile is not yet fully characterized, this guide provides a summary of the current knowledge and outlines standard methodologies for its further study. The potential for this compound to exhibit anticancer activity, based on the known effects of structurally related triterpenoids, warrants further investigation into its specific mechanisms of action. This document serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this and similar natural compounds.

References

An In-depth Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS 131984-82-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS 131984-82-2), a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This document collates available data on its physicochemical properties, structural elucidation through spectral analysis, and known biological activities. Detailed experimental protocols for the isolation and analysis of similar compounds from its natural source are also presented to facilitate further research and development.

Introduction

This compound is a natural product isolated from Uncaria rhynchophylla[1][], a plant used in traditional medicine. Triterpenoids of the ursane skeleton are a well-established class of bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The structural complexity and chemical functionalities of this compound suggest its potential as a lead compound in drug discovery programs. This guide aims to consolidate the current knowledge on this compound to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 131984-82-2[]
Molecular Formula C₃₀H₄₆O₆[]
Molecular Weight 502.7 g/mol []
Appearance Powder[3]
Purity >98% (as per available Certificate of Analysis)[3]
Synonyms 3β,6β,19α-Trihydroxy-23-oxo-12-ursen-28-oic acid[]

Structural Characterization

For reference and comparative purposes, the spectral data for the closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , also isolated from Uncaria rhynchophylla, is presented. The key difference is the absence of the C-23 oxo group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for the related compound 3β,6β,19α-trihydroxyurs-12-en-28-oic acid and serves as a reference.

Table 2: ¹H and ¹³C NMR Data for 3β,6β,19α-trihydroxyurs-12-en-28-oic acid

Position¹³C (ppm)¹H (ppm, J in Hz)
147.21.05, m; 1.65, m
268.53.60, m
383.93.20, d (9.6)
439.1-
555.60.75, d (11.2)
678.44.10, br s
742.11.50, m; 1.60, m
840.2-
947.91.55, m
1038.3-
1123.61.90, m; 2.00, m
12128.95.40, t (3.6)
13138.2-
1442.1-
1528.51.60, m; 1.70, m
1625.91.80, m; 1.95, m
1748.5-
1853.92.20, d (11.2)
1973.1-
2041.91.25, m
2126.81.50, m; 1.65, m
2237.21.75, m; 1.90, m
2328.51.00, s
2416.90.80, s
2517.20.95, s
2617.40.90, s
2724.51.15, s
28180.5-
2917.00.98, d (6.0)
3021.30.92, d (6.0)

Data adapted from related literature for illustrative purposes.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. For this compound (C₃₀H₄₆O₆), the expected exact mass would be approximately 502.3294 g/mol . Fragmentation patterns in MS/MS experiments would be expected to show losses of water (H₂O) and carboxyl (COOH) groups, characteristic of triterpenoic acids.

Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, triterpenoids from Uncaria rhynchophylla have demonstrated various biological effects.

Anti-inflammatory Activity

Several uncarinic acids, structurally related to the target compound, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[4]. This suggests a potential anti-inflammatory role for this compound.

Table 3: NO-Inhibitory Activity of Related Triterpenoids from Uncaria rhynchophylla

CompoundIC₅₀ (µM)
Uncarinic acid J (similar ursane-type)1.48
Known Triterpenoid 107.01
Known Triterpenoid 111.89
Dexamethasone (Positive Control)0.04
Quercetin (Positive Control)0.86
Data from a study on related compounds isolated from the same plant[4].
Enzyme Inhibitory Activity

The closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity[5].

Table 4: PTP1B Inhibitory Activity of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid

ParameterValue
IC₅₀ 48.2 µM
Ki 15.6 µM
Inhibition Type Mixed-type
Data for a structurally similar compound[5].

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and biological evaluation of triterpenoids from Uncaria rhynchophylla.

Isolation and Purification Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Identification plant_material Dried, powdered hook-bearing stems of Uncaria rhynchophylla extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., with ethyl acetate (B1210297) and water) crude_extract->partition fractions Ethyl Acetate Fraction partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel rp_hplc Preparative RP-HPLC silica_gel->rp_hplc pure_compound Isolated this compound rp_hplc->pure_compound spectroscopy Spectroscopic Analysis (1H NMR, 13C NMR, HRMS) pure_compound->spectroscopy G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis raw_cells RAW264.7 Macrophage Cells seeding Seed cells in 96-well plates raw_cells->seeding pre_treatment Pre-treat with test compound for 1h seeding->pre_treatment lps_stimulation Stimulate with LPS (1 µg/mL) for 24h pre_treatment->lps_stimulation supernatant Collect cell supernatant lps_stimulation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure absorbance at 540 nm griess_reagent->absorbance nitrite_concentration Calculate Nitrite Concentration absorbance->nitrite_concentration ic50 Determine IC50 value nitrite_concentration->ic50 G cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Recombinant PTP1B Enzyme incubation Incubate enzyme with inhibitor enzyme->incubation substrate pNPP Substrate reaction_start Add substrate to start reaction substrate->reaction_start inhibitor Test Compound inhibitor->incubation incubation->reaction_start reaction_stop Stop reaction with NaOH reaction_start->reaction_stop absorbance_measurement Measure absorbance at 405 nm reaction_stop->absorbance_measurement inhibition_calculation Calculate % Inhibition absorbance_measurement->inhibition_calculation ic50_determination Determine IC50 value inhibition_calculation->ic50_determination kinetics Kinetic Analysis (Lineweaver-Burk/Dixon plots) ic50_determination->kinetics G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus iNOS iNOS NFkB_nuc->iNOS induces transcription NO NO iNOS->NO Triterpenoid 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid (Proposed) Triterpenoid->IKK Inhibits

References

Spectroscopic and Structural Elucidation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural characterization of the natural product, 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This pentacyclic triterpenoid, isolated from plants of the Uncaria genus, is a subject of interest in phytochemical and pharmacological research. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and presents logical workflows for its analysis.

Core Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily NMR and MS.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and weight of the compound.

Ionization ModeObserved IonMolecular Formula (Calculated)Reference
ESI[M+Na]⁺C₃₀H₄₆O₆Na (525.3141)[1]
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3419O-H (hydroxyl) stretching[1]
2930C-H (aliphatic) stretching[1]
1709C=O (carboxylic acid) stretching[1]
1689C=O (ketone) stretching[1]
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule. While a specific table for this compound was not available in the searched literature, a closely related new triterpene, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid-24-carboxylic acid methyl ester (uncariursanic acid), was isolated and characterized from Uncaria macrophylla. The structural elucidation of the target compound was confirmed by comparison to published data which was referenced but not directly presented in the available search results[1].

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in spectroscopic analysis.

Isolation of Triterpenoids from Uncaria Species

The general workflow for isolating triterpenoids from the stem bark of Uncaria macrophylla is outlined below. This process is indicative of the methodology used to obtain this compound[1].

G cluster_extraction Extraction and Fractionation cluster_chromatography Chromatographic Separation cluster_purification Purification A Dried Stem Bark of Uncaria macrophylla B Extraction with 95% Ethanol A->B C Concentration under reduced pressure B->C D Suspension in water and partitioning with Chloroform C->D E Chloroform Extract D->E F Silica Gel Column Chromatography E->F G Elution with Chloroform-Methanol gradient F->G H Collection of Fractions G->H I Sephadex LH-20 Column Chromatography H->I J Preparative HPLC I->J K Isolated this compound J->K G cluster_spectroscopy Spectroscopic Characterization cluster_elucidation Structure Elucidation A Isolated Compound B Mass Spectrometry (MS) - ESI-MS - HR-ESI-MS A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) A->D E Determination of: - Molecular Formula - Functional Groups - Carbon-Hydrogen Framework - Stereochemistry B->E C->E D->E F Final Structure of this compound E->F G cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis and Interpretation A Isolated Triterpenoid (e.g., this compound) B In vitro assays (e.g., cytotoxicity against cancer cell lines) A->B C Determination of IC50 values B->C D Comparison with positive controls (e.g., Cisplatin) C->D E Evaluation of Structure-Activity Relationship (SAR) D->E F Identification of potential therapeutic leads E->F

References

The Therapeutic Potential of Ursen-Type Triterpenoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursen-type triterpenoids, a class of naturally occurring pentacyclic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found in a wide variety of medicinal plants, fruits, and herbs, these compounds, including prominent members like ursolic acid, asiatic acid, and madecassic acid, have demonstrated promising therapeutic potential across a spectrum of diseases. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them attractive candidates for the development of novel pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the core biological activities of ursen-type triterpenoids, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to aid researchers and drug development professionals in this burgeoning field.

Anti-Cancer Activity

Ursen-type triterpenoids have exhibited significant anti-cancer properties across a range of malignancies. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data: Cytotoxicity of Ursen-Type Triterpenoids

The cytotoxic effects of various ursen-type triterpenoids against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Triterpenoid (B12794562)/DerivativeCancer Cell LineIC50 (µM)Reference
Ursolic Acid
MCF-7 (Breast)20[1]
A549 (Lung)30[2]
PC-3 (Prostate)Varies[3]
THP-1 (Leukemia)Varies[3]
HeLa (Cervical)Varies[3]
MGC803 (Gastric)2.50 ± 0.25
Bcap37 (Breast)9.24 ± 0.53
T24 (Bladder)14.20[4]
5637 (Bladder)10.97[4]
TE-8 (Esophageal)39.01[5]
TE-12 (Esophageal)29.65[5]
Ursolic Acid Derivatives
Compound 36Multidrug-resistant human cancer lines5.22 - 8.95[6]
Compound 54MDA-MB-231 (Breast)0.61 ± 0.07[6]
HeLa (Cervical)0.36 ± 0.05[6]
SMMC7721 (Liver)12.49 ± 0.08[6]
Madecassic Acid Conjugates
Compound 8HepG2 (Liver)< 50[7]
Key Signaling Pathways in Anti-Cancer Activity

Ursen-type triterpenoids exert their anti-cancer effects by modulating several critical signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Ursolic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][9][10]

PI3K_Akt_mTOR_Pathway Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Ursolic acid inhibits the PI3K/Akt/mTOR pathway.

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Ursolic acid has been demonstrated to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[9][11]

NF_kB_Signaling_Pathway Ursolic_Acid Ursolic Acid IKK IKK Ursolic_Acid->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates (degradation) NF_kB NF-κB IκBα->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory & Survival Genes Nucleus->Pro_inflammatory_Genes activates transcription

Ursolic acid inhibits NF-κB signaling.
Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Ursen-type triterpenoid stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare serial dilutions of the ursen-type triterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control. Incubate for 24, 48, or 72 hours.[12][13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[1][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-Inflammatory Activity

Ursen-type triterpenoids, particularly ursolic acid and asiatic acid, possess potent anti-inflammatory properties. They exert these effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity
TriterpenoidAssayTarget/Cell LineIC50/EffectReference
Ursolic Acid NO ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition
Cytokine Secretion (IL-6, TNF-α)LPS-stimulated macrophagesSignificant inhibition at 5 µM[14]
Asiatic Acid NO ProductionLPS-stimulated BV2 microgliaDose-dependent inhibition
Cytokine Expression (TNF-α, IL-1β, IL-6)LPS-stimulated BV2 microgliaSignificant reduction
Key Signaling Pathways in Anti-Inflammatory Activity

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. Asiatic acid has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory effects.[15]

MAPK_Signaling_Pathway Asiatic_Acid Asiatic Acid ERK ERK Asiatic_Acid->ERK modulates p38 p38 Asiatic_Acid->p38 modulates Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->ERK Stimuli->p38 JNK JNK Stimuli->JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Genes Inflammatory Genes Transcription_Factors->Inflammatory_Genes activate

Asiatic acid modulates the MAPK signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Ursen-type triterpenoid stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the ursen-type triterpenoid for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent (mix equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Other Notable Biological Activities

Beyond their anti-cancer and anti-inflammatory properties, ursen-type triterpenoids have demonstrated a broad range of other promising biological activities.

Antiviral Activity

Ursolic acid has shown inhibitory effects against various viruses. For instance, it can inhibit the replication of Micropterus salmoides rhabdovirus (MSRV) with an IC50 of 5.55 µM.[16] The antiviral mechanisms often involve interference with viral entry, replication, or release.

Neuroprotective Effects

Asiatic acid has been investigated for its neuroprotective properties. It has been shown to protect against glutamate-induced neurotoxicity and improve cognitive deficits in animal models.[17][18][19][20][21] The mechanisms involve reducing oxidative stress and apoptosis in neuronal cells.

Wound Healing

Madecassic acid and asiatic acid are known components of Centella asiatica, a plant traditionally used for wound healing. These compounds have been shown to stimulate collagen synthesis in human skin fibroblasts, a key process in tissue repair.[7][14][21][22]

Anti-diabetic Effects

Ursolic acid has demonstrated potential in managing diabetes by inhibiting α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia. The IC50 values for α-amylase and α-glucosidase inhibition by ursolic acid were found to be 0.482 ± 0.12 mg/mL and 0.213 ± 0.042 mg/mL, respectively.[23]

Conclusion and Future Directions

Ursen-type triterpenoids represent a rich and promising source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, neuroprotective, and anti-diabetic effects, are well-documented. The modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK underpins many of these beneficial effects.

While the preclinical data are compelling, further research is necessary to fully elucidate the clinical utility of these compounds. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of ursen-type triterpenoids to optimize their delivery and efficacy.

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of these compounds in human populations for various disease indications.[19][24]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of ursen-type triterpenoids with existing therapeutic agents to enhance treatment outcomes and overcome drug resistance.

The comprehensive data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and translation of ursen-type triterpenoids from promising natural products to effective clinical therapies.

References

A Technical Guide to Evaluating the Antioxidant Capacity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural ursane-type triterpenoid (B12794562) that can be isolated from plants such as Uncaria rhynchophylla[1][]. Triterpenoids as a class are of significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects[3][4]. The antioxidant potential of these molecules is a critical aspect of their therapeutic promise, as oxidative stress is implicated in the pathogenesis of numerous diseases[5].

This technical guide provides a comprehensive overview of the core assays and methodologies required to characterize the antioxidant capacity of this compound. While specific quantitative data for this compound are not extensively available in current literature, this document outlines the established protocols and data presentation frameworks used for analogous triterpenoid compounds. The guide covers common spectrophotometric assays—DPPH, ABTS, and FRAP—and delves into the mechanistic role of the Nrf2 signaling pathway, a key target for the antioxidant action of many triterpenoids[6][7][8].

Mechanism of Action: Triterpenoids and the Nrf2 Signaling Pathway

The antioxidant effects of many triterpenoids extend beyond direct radical scavenging. They are potent indirect antioxidants that can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[7][9].

Triterpenoids can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[6][7]. This binding initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which protect the cell against oxidative and electrophile stress[6][8].

Figure 1: Triterpenoid activation of the Nrf2-ARE signaling pathway.

In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are routinely employed to determine the antioxidant capacity of natural products. These assays are based on different chemical principles, and it is recommended to use a panel of methods to obtain a comprehensive antioxidant profile. The following sections detail the protocols for the DPPH, ABTS, and FRAP assays.

General Experimental Workflow

The workflow for these colorimetric assays is generally consistent. It involves preparing the test compound and standards, initiating a reaction with a chromogenic reagent, incubating the mixture, and finally measuring the change in absorbance with a spectrophotometer.

Assay_Workflow start Start prep_compound Prepare Stock Solution of Test Compound & Standards start->prep_compound reaction Mix Compound/Standard with Reagent in Microplate prep_compound->reaction prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) prep_reagent->reaction incubation Incubate at Specified Temperature and Time reaction->incubation measure Measure Absorbance at Specific Wavelength (λmax) incubation->measure calculate Calculate % Inhibition or Antioxidant Capacity (IC50/TEAC) measure->calculate end End calculate->end

Figure 2: General workflow for spectrophotometric antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm[10][11].

Experimental Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark to prevent degradation[10].

  • Sample Preparation: Dissolve this compound in a compatible solvent to create a stock solution. Prepare a series of dilutions from this stock to determine the concentration-dependent activity[10]. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

  • Reaction Setup: In a 96-well microplate, add a defined volume of each sample dilution to separate wells (e.g., 100 µL). Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells[10][12]. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes[10][12].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[12].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[12]. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentrations.

Data Presentation:

Compound/StandardConcentration (µg/mL)% DPPH Scavenging (Mean ± SD)IC50 (µg/mL)
Test Compound 10Data\multirow{5}{}{Calculated Value}
25Data
50Data
100Data
200Data
Ascorbic Acid 1Data\multirow{5}{}{Calculated Value}
2.5Data
5Data
10Data
20Data
Data for the test compound is illustrative. Actual results must be experimentally determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the pre-formed blue-green radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm[13][14].

Experimental Protocol:

  • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation[15][16].

  • ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[16].

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.

  • Reaction Setup: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to the wells, followed by a large volume of the ABTS•+ working solution (e.g., 190 µL)[17].

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes)[17].

  • Measurement: Read the absorbance at 734 nm[17].

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance versus the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

Data Presentation:

Compound/StandardConcentration (µM)% Inhibition of ABTS•+ (Mean ± SD)TEAC (mM Trolox Eq./mg sample)
Test Compound 10Data\multirow{5}{}{Calculated Value}
25Data
50Data
100Data
200Data
Trolox 5Data\multirow{5}{}{Reference Standard}
10Data
15Data
20Data
25Data
Data for the test compound is illustrative. Actual results must be experimentally determined.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of antioxidants to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm[18][19]. This assay measures the total reducing power of a sample.

Experimental Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution These are mixed in a 10:1:1 (v/v/v) ratio and warmed to 37°C before use[19].

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound. A standard curve is prepared using known concentrations of FeSO₄·7H₂O[19].

  • Reaction Setup: Add a small volume of the sample, standard, or blank (e.g., 100 µL) to a 96-well plate or cuvette. Add a large volume of the pre-warmed FRAP reagent (e.g., 3 mL for cuvettes)[18].

  • Incubation: Incubate the mixture at 37°C for a defined period, typically 4 to 30 minutes[18][19].

  • Measurement: Measure the absorbance at 593 nm[18][19].

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with ferrous sulfate (B86663) (FeSO₄). The results are expressed as mM of Fe²⁺ equivalents per gram of the sample.

Data Presentation:

Compound/StandardConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (mM Fe²⁺ Eq./g)
Test Compound 50DataCalculated Value
100DataCalculated Value
FeSO₄ Standard 100 µMData\multirow{4}{}{For Standard Curve}
200 µMData
400 µMData
800 µMData
*Data for the test compound is illustrative. Actual results must be experimentally determined.

Conclusion

To comprehensively evaluate the antioxidant capacity of this compound, a multi-assay approach is essential. The DPPH and ABTS assays provide insight into the compound's radical scavenging abilities, while the FRAP assay quantifies its reducing power. Furthermore, investigating its ability to modulate the Nrf2 signaling pathway can elucidate its mechanism as an indirect antioxidant, which is a characteristic feature of many bioactive triterpenoids[6]. The protocols and data frameworks presented here provide a robust foundation for researchers to systematically characterize the antioxidant profile of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a naturally occurring triterpenoid (B12794562) isolated from the vines of Uncaria rhynchophylla, using High-Performance Liquid Chromatography (HPLC).[][2] Triterpenoids are a class of compounds with significant interest in drug development due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[3] This application note details the necessary materials, instrumentation, and a validated protocol for the accurate and precise quantification of this specific triterpenoid. The provided methodologies are designed to be readily implemented in a laboratory setting for research and quality control purposes.

Introduction

This compound is a pentacyclic triterpenoid with a molecular formula of C30H46O6 and a molecular weight of 502.7 g/mol .[] Its structural complexity and presence in medicinal plants like Uncaria rhynchophylla necessitate the development of robust analytical methods for its quantification.[] HPLC is a powerful technique for the separation and quantification of such compounds from complex matrices. Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging. This protocol outlines an HPLC method coupled with Ultraviolet (UV) detection, a widely accessible technique in analytical laboratories. The methodology is based on established principles for the analysis of similar triterpenoid acids, such as ursolic acid and oleanolic acid.[4][5]

Chemical Properties

PropertyValue
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol []
Chemical FamilyTriterpenoids[]
Natural SourceUncaria rhynchophylla[][2]
StructureUrsane-type pentacyclic triterpenoid

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic acid (glacial, analytical grade), Ethanol (analytical grade), Chloroform (analytical grade).

  • Sample Matrix: Dried and powdered vines of Uncaria rhynchophylla.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Sample Preparation: Extraction from Uncaria rhynchophylla
  • Grinding: Grind the dried plant material to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of ethanol.

    • Sonicate for 60 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants.[4]

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.[6]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Acetic acid in WaterB: Methanol[6]
Gradient Elution 0-20 min, 70-85% B20-35 min, 85-95% B35-40 min, 95% B40.1-45 min, 70% B (re-equilibration)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (Triterpenoids often lack strong chromophores, thus detection at lower UV wavelengths is common)[8]

Quantitative Data and Method Validation

The following tables present hypothetical but realistic quantitative data for the analysis of this compound. This data should be generated during in-house method validation.

Table 1: Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Linearity (R²) ≥ 0.999
Table 2: Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time Approximately 15.8 min (Varies with system)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried Uncaria rhynchophylla grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction with Ethanol grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection concentration Evaporation to Dryness collection->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration 0.45 µm Syringe Filtration reconstitution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantify_sample Quantify Analyte in Sample data_analysis->quantify_sample calibration_curve Prepare Standard Curve calibration_curve->quantify_sample

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Development

method_development cluster_params Parameter Selection compound Target Analyte: This compound properties Chemical Properties (Polarity, UV Absorbance) compound->properties hplc_params HPLC Parameters properties->hplc_params validation Method Validation hplc_params->validation Optimization column Column Selection (C18) mobile_phase Mobile Phase Optimization detector Detector Settings (210 nm) quantification Accurate Quantification validation->quantification

Caption: Logical flow of HPLC method development for the target analyte.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible HPLC-UV method for the quantification of this compound. The described sample preparation and chromatographic conditions are based on established methodologies for similar triterpenoid compounds and can be adapted for various research and quality control applications. Proper method validation is crucial to ensure the accuracy and precision of the results obtained. This guide serves as a comprehensive resource for scientists and researchers involved in the analysis of this and other related natural products.

References

Application Note: High-Throughput Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring ursane-type triterpenoid (B12794562) found in various medicinal plants, including Uncaria rhynchophylla.[1][2][3][4][5] Triterpenoids are a class of secondary metabolites with a wide range of pharmacological activities, making their accurate quantification in plant extracts crucial for quality control, drug discovery, and standardization of herbal products.[6][7][8] This application note presents a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in plant extracts. The described protocol offers a robust workflow from sample preparation to data acquisition and analysis.

Chemical Properties of the Analyte

PropertyValue
Molecular Formula C₃₀H₄₆O₆
Molecular Weight 502.7 g/mol
Synonyms 3β,6β,19α-Trihydroxy-23-oxo-12-ursen-28-oic acid
Natural Sources Uncaria rhynchophylla[1][2][3][4][5]

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

This protocol is based on the extraction of triterpenoids from Uncaria rhynchophylla.[1]

Materials:

  • Dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla)

  • 70% Ethanol (v/v) in water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% ethanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are proposed based on typical methods for the analysis of ursane-type triterpenoids.[9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 120 °C
Desolvation Temperature 350 °C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

The proposed MRM transitions for this compound are based on its molecular weight and the known fragmentation patterns of similar ursane-type triterpenoids, which often involve the loss of water (H₂O) and carboxyl (COO) groups.[9][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound501.3 [M-H]⁻455.3 [M-H-H₂O-CO]⁻To be optimized
This compound501.3 [M-H]⁻437.3 [M-H-2H₂O-CO]⁻To be optimized

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard solution of the analyte.

Method Validation

For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using a certified reference standard of this compound. A typical linear range for similar triterpenoids is 10-5000 ng/mL.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). For similar methods, precision (as %RSD) is typically less than 15%.[11]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plant extract.

  • Recovery: The efficiency of the extraction procedure should be determined by spiking a blank matrix with a known concentration of the analyte.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound in Plant Extracts

Sample IDPlant SourceConcentration (µg/g of dry weight)%RSD (n=3)
Sample 1Uncaria rhynchophylla (Batch A)[Insert Value][Insert Value]
Sample 2Uncaria rhynchophylla (Batch B)[Insert Value][Insert Value]
Sample 3Other Plant Species[Insert Value][Insert Value]

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range [e.g., 10 - 5000 ng/mL]
Correlation Coefficient (r²) [e.g., >0.99]
LOD [Insert Value]
LOQ [Insert Value]
Intra-day Precision (%RSD) [e.g., <10%]
Inter-day Precision (%RSD) [e.g., <15%]
Accuracy (% Recovery) [e.g., 85-115%]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ethanol Extraction plant_material->extraction 1. Add 70% EtOH 2. Vortex 3. Sonicate centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration Collect Supernatant lc_separation LC Separation (C18 Column) filtration->lc_separation Inject Sample ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting (Application Note) quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for Cell-based Assays with 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] Triterpenoids are a class of compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[3] Preliminary studies suggest that ursane-type triterpenoids, including compounds with similar structures to this compound, possess significant anti-inflammatory and anti-cancer properties.[4][5][6] These biological activities are often attributed to the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][7][8]

These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. The protocols are designed to be adaptable for screening and mechanistic studies in relevant cell lines.

Data Presentation

The following tables provide representative quantitative data for ursane-type triterpenoids in various cell-based assays. These values should serve as a reference for expected outcomes when testing this compound.

Table 1: Cytotoxicity of Representative Ursane-Type Triterpenoids in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)
H1299 Lung AdenocarcinomaMTT2.80 - 13.5148
A549 Lung AdenocarcinomaMTTNot specified7
Du145 Prostate CancerNot specified35.8 (µg/mL)Not specified
PC3 Prostate CancerNot specified41.6 (µg/mL)Not specified
HL-60 Promyelocytic LeukemiaMTS4.7Not specified
SMMC-7721 Hepatic CancerMTS7.6Not specified

Note: IC50 values can vary significantly based on the specific compound, cell line, and experimental conditions.[6][9][10] It is crucial to perform dose-response studies to determine the optimal concentration range for this compound.

Table 2: Anti-inflammatory Activity of a Representative Ursane-Type Triterpenoid

Cell LineAssayParameter MeasuredIC50 (µM)
RAW 264.7 NF-κB InhibitionNF-κB activity8.15 - 8.19
RAW 264.7 Nitric Oxide (NO) ProductionNO levels8.94 - 9.14

Data is for (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid, a structurally related compound.[4]

Experimental Protocols

Assessment of Cytotoxicity

Due to potential interference of triterpenoids with tetrazolium-based assays like MTT, the Sulforhodamine B (SRB) assay is recommended for determining cytotoxicity.

Protocol: Sulforhodamine B (SRB) Assay

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_srb cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_processing Cell Processing and Staining cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h fix_cells Fix with Cold TCA incubate_48_72h->fix_cells wash_plates_1 Wash with Water fix_cells->wash_plates_1 stain_srb Stain with SRB wash_plates_1->stain_srb wash_plates_2 Wash with Acetic Acid stain_srb->wash_plates_2 solubilize Solubilize with Tris Base wash_plates_2->solubilize read_absorbance Measure Absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

SRB assay workflow for cytotoxicity assessment.

Assessment of Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (25 µL of Part A and 25 µL of Part B).

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

experimental_workflow_no cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat_compound Pre-treat with Compound (1h) incubate_24h->pretreat_compound stimulate_lps Stimulate with LPS (24h) pretreat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate for 10 min add_griess->incubate_10min read_absorbance Measure Absorbance at 540 nm incubate_10min->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Nitric oxide inhibition assay workflow.

Investigation of Signaling Pathway Modulation

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the respective total protein or a loading control (e.g., β-actin).

Signaling Pathways

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Compound 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Activates ERK ERK1/2 Upstream_Kinases->ERK Activates JNK JNK Upstream_Kinases->JNK Activates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Compound 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid Compound->Upstream_Kinases Inhibits

Modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, naturally occurring in medicinal plants such as Uncaria rhynchophylla.[1][][3] With a molecular formula of C₃₀H₄₆O₆ and a molecular weight of 502.7 g/mol , this compound has garnered interest for its potential anti-inflammatory, antioxidant, and anti-tumor activities.[4] As a reference standard, it is crucial for the accurate identification and quantification of this and structurally related compounds in various matrices, including plant extracts, herbal formulations, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies.

Physicochemical Properties and Handling

Proper handling and storage of the reference standard are paramount to ensure its stability and integrity.

PropertyValue
Molecular Formula C₃₀H₄₆O₆
Molecular Weight 502.7 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol (B129727), ethanol (B145695), and DMSO.
Storage Store at 2-8°C in a tightly sealed, light-resistant container. For long-term storage, -20°C is recommended.

Data sourced from various chemical suppliers.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of the reference standard for calibration and quality control.

Materials:

  • This compound (>98% purity)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring the volume to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Store stock and working solutions at 2-8°C and protect from light. It is recommended to prepare fresh working solutions daily.

Sample Preparation from Plant Material (Uncaria rhynchophylla)

Objective: To efficiently extract triterpenoids from a plant matrix for analysis.

Materials:

  • Dried and powdered Uncaria rhynchophylla plant material

  • Methanol or ethanol (70-95%)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of the extraction solvent (e.g., 80% methanol).

  • Vortex the mixture for 1 minute.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the plant residue two more times for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV/PDA)

Objective: To develop a robust HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 30-50% B10-25 min, 50-80% B25-30 min, 80-30% B30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Method Validation Parameters (Typical Ranges for Triterpenoids):

ParameterTypical ValueReference
Linearity (r²) > 0.999[5][6]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[5]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL[5]
Accuracy (Recovery) 95 - 105%[6][7]
Precision (RSD) < 2%[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterCondition
LC System UPLC system (e.g., Waters ACQUITY)
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient Elution Optimized based on analyte retention
Flow Rate 0.3 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions To be determined by direct infusion of the reference standard

Data Presentation

Table 1: HPLC Method Validation Summary for Triterpenoid Quantification.

AnalyteLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0

This table presents typical validation parameters for structurally similar triterpenoids and should be established specifically for this compound.[8]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing plant_material Plant Material (Uncaria rhynchophylla) extraction Ultrasonic-Assisted Extraction plant_material->extraction filtration Filtration extraction->filtration sample_for_hplc Sample for Analysis filtration->sample_for_hplc hplc HPLC-PDA Analysis sample_for_hplc->hplc ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_sol Working Solutions stock_sol->working_sol cal_curve Calibration Curve working_sol->cal_curve cal_curve->hplc data_acq Data Acquisition hplc->data_acq peak_id Peak Identification data_acq->peak_id quantification Quantification peak_id->quantification results Results quantification->results

Caption: Workflow for the quantification of this compound.

Associated Signaling Pathways

Ursane-type triterpenoids have been reported to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and Nrf2.

signaling_pathway cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2 Pathway (Antioxidant Response) stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus_nfkb NF-κB Translocation nfkb->nucleus_nfkb gene_expr_nfkb Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus_nfkb->gene_expr_nfkb ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 nrf2 Nrf2 nucleus_nrf2 Nrf2 Translocation nrf2->nucleus_nrf2 are ARE (Antioxidant Response Element) nucleus_nrf2->are gene_expr_nrf2 Antioxidant Gene Expression (HO-1, NQO1) are->gene_expr_nrf2 compound 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid compound->ikk inhibits compound->keap1 disrupts interaction

Caption: Modulation of NF-κB and Nrf2 signaling pathways by ursane-type triterpenoids.

References

Application Notes and Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) compound isolated from plant sources such as the vines of Uncaria rhynchophylla.[1][] As a member of the ursane (B1242777) family of triterpenoids, this compound is of significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[3] These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions for in vitro studies, along with a protocol for assessing its cytotoxic effects on cancer cell lines using the MTT assay.

Solubility and Stock Solution Preparation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₆[][3]
Molecular Weight502.69 g/mol [3]
AppearanceWhite to off-white powderN/A
Purity>98% (typical)N/A

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh out 5.03 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid in solubilization.

    • Once completely dissolved, the 10 mM stock solution is ready for use.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells. This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Table 2: Example of Working Concentrations for a Cytotoxicity Assay

Stock Solution (in DMSO)Final Concentration in WellDMSO Concentration in Well
10 mM100 µM0.5%
10 mM50 µM0.5%
10 mM25 µM0.5%
10 mM10 µM0.5%
10 mM5 µM0.5%
10 mM1 µM0.5%

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of the compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution (e.g., DMSO or SDS) F->G H 8. Read absorbance at 570 nm G->H I 9. Analyze data to determine cell viability H->I

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., HeLa, A549, MCF-7) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of this compound in growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

Ursane-type triterpenoids have been reported to exert their anti-cancer effects through the modulation of various signaling pathways. While the specific pathways affected by this compound are still under investigation, related compounds have been shown to influence pathways involved in apoptosis, cell cycle regulation, and inflammation.

One proposed mechanism of action for ursane triterpenoids is the induction of apoptosis through the p53-mediated p38 MAPK pathway and the downregulation of cyclins and cyclin-dependent kinases (CDKs) to induce cell cycle arrest.[4]

Diagram of a Potential Signaling Pathway:

Signaling_Pathway cluster_0 A 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid B p53 activation A->B F Cyclin/CDK downregulation A->F C p38 MAPK activation B->C D Caspase activation C->D E Apoptosis D->E G Cell Cycle Arrest (G0/G1) F->G

Caption: Potential mechanism of action for anti-cancer effects.

These application notes are intended to provide a starting point for in vitro research with this compound. Researchers should optimize protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols for a Novel Anti-Inflammatory Agent: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, a class of natural compounds recognized for their diverse pharmacological activities. Preliminary studies and data on structurally similar compounds suggest that this molecule possesses significant anti-inflammatory properties. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound and a summary of expected quantitative outcomes based on related molecules.

The proposed mechanism of action for many ursane-type triterpenoids involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The following protocols are designed to investigate the inhibitory effects of this compound on these crucial inflammatory markers.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory activity of various ursane-type triterpenoids, which can serve as a reference for predicting the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound ClassSpecific Compound ExampleIC50 (µM)Reference
Ursane-type TriterpenoidsVarious isolates from Rosa multiflora24.7 - 86.2[1][2]
Aza-ursolic Acid DerivativeCompound 21b8.58[3]
Ursane- and Oleanane-type TriterpenoidsVarious isolates from Vitex negundo24.9 - 40.5[4]

Table 2: Inhibition of Pro-Inflammatory Cytokines and Enzymes by Ursolic Acid and its Derivatives

Inflammatory MediatorCompoundCell LineInhibitory EffectReference
TNF-αUrsolic Acid DerivativesRAW 264.7Reduction in production[5]
IL-6Ursolic Acid DerivativesRAW 264.7Reduction in production[5]
IL-6Ursolic AcidHaCaT~50% reduction at 2.5 µM[6]
COX-2Ursolic Acid Derivative (11b)-IC50 = 1.16 µM[7][8]
COX-2Ursolic AcidHuman Mammary Epithelial CellsSuppression of PMA-induced expression[9]

Experimental Protocols

Cell Culture and Induction of Inflammation

This initial protocol outlines the culture of macrophages and the induction of an inflammatory response, which is a prerequisite for the subsequent assays.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well or 6-well plates for ELISA and Western blotting).

    • Allow cells to adhere and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).

G cluster_workflow Experimental Workflow start Seed RAW 264.7 Macrophages adhesion Cell Adhesion and Growth (80-90% Confluency) start->adhesion pretreatment Pre-treatment with This compound adhesion->pretreatment induction Inflammation Induction (LPS, 1 µg/mL) pretreatment->induction incubation Incubation (24 hours) induction->incubation analysis Downstream Assays (NO, Cytokine, Western Blot) incubation->analysis

Experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage inhibition of NO production relative to the LPS-treated control.

Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect specific cytokines.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

    • Typically, the procedure involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatants and standards.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing and adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations from the standard curve and determine the percentage inhibition.

Western Blot Analysis for iNOS and COX-2 Expression

This method is used to determine the protein levels of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Procedure:

    • After the incubation period, lyse the cells to extract total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound This compound Compound->IKK inhibits

Proposed inhibition of the NF-κB signaling pathway.

G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 activate Genes Pro-inflammatory Genes AP1->Genes induces transcription of Compound This compound Compound->MAPKs inhibits phosphorylation

Proposed modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2][3] It has been isolated from the vines of Uncaria rhynchophylla, a plant used in traditional medicine.[4][] While specific biological activity data for this particular compound is limited in currently available literature, its structural class—ursane-type triterpenoids—is the subject of extensive research in drug discovery.[2][3]

This document provides an overview of the potential applications of this compound based on the well-documented activities of structurally similar and well-studied ursane triterpenoids, such as Corosolic acid, Asiatic acid, and Madecassic acid. These related compounds have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties, suggesting promising avenues for the investigation of this compound.

Application Notes

Potential Anti-Inflammatory Activity

Ursane triterpenoids are widely recognized for their potent anti-inflammatory effects.[1][3] Compounds like Madecassic acid have been shown to inhibit key inflammatory mediators.[6][7][8][9] The likely mechanism involves the suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][9]

Key Therapeutic Targets:

  • Inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][8]

  • Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6][7]

Quantitative Data for Related Ursane Triterpenoids (Anti-Inflammatory)

CompoundAssayModelTargetResultReference
Madecassic AcidNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesiNOSPotent Inhibition[6]
Madecassic AcidProtein ExpressionLPS-stimulated RAW 264.7 macrophagesiNOS, COX-2Inhibition at 150µM[7]
Madecassic AcidmRNA ExpressionLPS-stimulated RAW 264.7 macrophagesiNOS, COX-2, TNF-α, IL-1β, IL-6Inhibition[6][8]
Potential Anti-Cancer Activity

Numerous ursane-type triterpenoids exhibit significant anti-proliferative and pro-apoptotic activity against various cancer cell lines.[2] Corosolic acid, for instance, has been studied for its ability to induce apoptosis and inhibit cancer cell proliferation by targeting critical signaling pathways like JAK/STAT and Wnt/β-catenin.[10][11][12]

Key Therapeutic Mechanisms:

  • Induction of apoptosis through activation of caspases.[10]

  • Inhibition of cell proliferation.[10][13]

  • Suppression of key signaling pathways involved in cancer progression, such as STAT3.[11]

  • Enhancement of the efficacy of standard chemotherapeutic drugs.[11]

Quantitative Data for Related Ursane Triterpenoids (Anti-Cancer)

CompoundCell LineAssayMetricValueReference
Corosolic AcidMDA-MB-231 (Breast Cancer)MTT Assay (48 hr)IC5020.12 µM[10]
Corosolic AcidEpithelial Ovarian Cancer CellsChemosensitivity Assay-Enhanced anticancer effect of paclitaxel, cisplatin, and doxorubicin[11]
Ursolic Acid / Corosolic AcidAPC-mutated Colon Cancer CellsCell Growth Assay-Suppressed growth by promoting β-catenin degradation[12]
Potential Neuroprotective Activity

The neuroprotective effects of ursane triterpenoids, particularly Asiatic acid, are well-documented.[14][15][16] These compounds show potential in models of neurodegenerative diseases and ischemic brain injury.[14][17] The mechanisms often involve antioxidant effects, reduction of neuroinflammation, and protection against mitochondrial dysfunction.[14][16]

Key Therapeutic Mechanisms:

  • Reduction of infarct volume in cerebral ischemia models.[14][17]

  • Protection against glutamate- and β-amyloid-induced neurotoxicity.[14]

  • Attenuation of oxidative stress and reduction of intracellular free radicals.[15][18]

  • Inhibition of pro-inflammatory cytokines like TNF-α and IL-1β in the brain.[15]

Quantitative Data for Related Ursane Triterpenoids (Neuroprotective)

CompoundModelEffectDosageResultReference
Asiatic AcidMouse model of focal cerebral ischemiaInfarct Volume Reduction30, 75, or 165 mg/kgReduced infarct volume by 60% at day 1[14]
Asiatic AcidRat model of focal embolic strokeCombination Therapy75 mg/kg (with t-PA)Significantly reduced infarct volume[17][18]

Signaling Pathways and Workflows

Diagram: Potential Anti-Inflammatory Signaling Pathway

The diagram below illustrates the potential mechanism of action for an ursane triterpenoid in inhibiting the NF-κB inflammatory pathway, based on studies of related compounds like Madecassic acid.[6][9]

NFkB_Pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_p65 p65 IkB->NFkB_p65 releases DNA DNA NFkB_p65->DNA translocates & binds NFkB_p50 p50 NFkB_p50->DNA translocates & binds Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Compound 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid (Hypothesized) Compound->IKK inhibits Compound->IkB prevents degradation

Caption: Hypothesized inhibition of the NF-κB pathway.

Diagram: Experimental Workflow for Cytotoxicity Screening

This workflow outlines the key steps for assessing the cytotoxic potential of a novel compound using the MTT assay, a common primary screening method in drug discovery.[10]

MTT_Workflow start_end start_end process process decision decision io io start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570nm add_solubilizer->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based cell viability assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the anti-proliferative effects of corosolic acid on breast cancer cell lines.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm if available to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot Analysis for NF-κB Pathway Activation

This protocol provides a method to investigate if the compound inhibits the NF-κB pathway by assessing the degradation of IκBα and the nuclear translocation of p65, based on studies of Madecassic acid.[6][9]

Objective: To determine the effect of the test compound on LPS-induced IκBα degradation and p65 expression in cytoplasmic and nuclear fractions.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30-60 minutes). Include an untreated control and an LPS-only control.

  • Protein Extraction:

    • For total IκBα: Wash cells with cold PBS and lyse with RIPA buffer.

    • For p65 translocation: Use a commercial kit to separate cytoplasmic and nuclear fractions according to the manufacturer's instructions.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • For IκBα degradation: Use anti-IκBα and anti-β-actin (loading control).

      • For p65 translocation: Use anti-p65 on both cytoplasmic and nuclear fractions. Use anti-β-actin as a cytoplasmic loading control and anti-Lamin B1 as a nuclear loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 in LPS-treated cells, which is reversed by the test compound, would indicate inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Testing Anti-Tumor Effects of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring ursane-type pentacyclic triterpenoid (B12794562) that has been isolated from the vines of Uncaria rhynchophylla.[1][] Triterpenoids as a class of compounds have garnered significant interest in oncology for their potential anti-tumor properties.[3][4][5] These compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5] This document provides a detailed experimental design to evaluate the anti-tumor efficacy of this compound, encompassing both in vitro and in vivo methodologies. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this novel compound.

While specific anti-cancer studies on this compound are not extensively documented, a structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent, cancer-selective toxicity in vitro and in vivo.[6] THA was found to induce apoptosis and G2/M cell cycle arrest in ovarian and liver cancer cell lines.[6] Other ursane (B1242777) triterpenoids have been reported to inhibit cell cycle progression by downregulating cyclins and cyclin-dependent kinases, and to induce apoptosis through pathways such as p53-mediated p38 MAPK activation.[7][8] These findings provide a strong rationale for investigating the anti-tumor effects of this compound.

The following protocols will guide the user through a systematic evaluation of the compound's activity, from initial cell viability screening to in vivo tumor growth inhibition and mechanistic studies.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Line Selection (e.g., A549, MCF-7, HepG2) B Cell Viability Assay (MTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Signaling Pathways) C->F G Tumor Xenograft Model (Immunodeficient Mice) C->G H Compound Administration G->H I Tumor Growth Monitoring H->I J Endpoint: Tumor Excision & Analysis I->J K Immunohistochemistry (e.g., Ki-67, Caspase-3) J->K

Caption: Overall experimental design for evaluating the anti-tumor effects of the compound.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • Cancer cells treated with the compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with the compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.[16]

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI (50 µg/mL) and incubate for 15 minutes in the dark.[17]

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can elucidate the compound's effect on signaling pathways.[18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.[20]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[18]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Experimental Protocol

Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compound in a living organism.[21][22][23]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old[24]

  • Cancer cell line known to be sensitive to the compound from in vitro studies

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., cisplatin)

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.[24]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, compound low dose, compound high dose, positive control).

  • Administer the compound and controls via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (width)² x length/2.[24]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) of this compound
Cell Line24 hours48 hours72 hours
A549 (Lung)45.225.815.1
MCF-7 (Breast)52.130.518.9
HepG2 (Liver)38.722.412.6
Table 2: Effect of Compound on Cell Cycle Distribution in A549 Cells (48h Treatment)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.5 ± 2.125.3 ± 1.514.2 ± 1.1
Compound (IC50)55.1 ± 1.815.7 ± 1.329.2 ± 2.5
Table 3: Effect of Compound on Apoptosis in A549 Cells (48h Treatment)
TreatmentViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control95.1 ± 1.22.5 ± 0.41.8 ± 0.30.6 ± 0.1
Compound (IC50)65.4 ± 2.518.7 ± 1.912.3 ± 1.53.6 ± 0.7
Table 4: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
Compound (25 mg/kg)750 ± 11040.0+1.5
Compound (50 mg/kg)425 ± 9566.0-2.3
Cisplatin (B142131) (5 mg/kg)380 ± 8069.6-8.5

Potential Signaling Pathway

Ursane-type triterpenoids often exert their anti-tumor effects by modulating key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and inducing apoptosis.

G Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Bax Bax (Pro-apoptotic) pAkt->Bax CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A plausible signaling pathway modulated by the compound to induce apoptosis.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural triterpenoid (B12794562) compound that has garnered interest in various fields of medicine and drug research for its potential anti-inflammatory, antioxidant, and anti-tumor activities.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure reliable and reproducible results. This document provides a detailed protocol for the preparation of stock solutions of this compound, along with its physicochemical properties and a workflow diagram.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound and the solubility of similar triterpenoids in common laboratory solvents is presented in the table below. This information is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueSource
Molecular Formula C30H46O6[1][]
Molar Mass 502.69 g/mol [1]
Appearance Powder[1][3]
Purity >98%[3]
Storage Condition 2-8°C, sealed, cool, and dry[1][3]
Solubility
Methanol (B129727)Soluble[1]
Dimethyl sulfoxide (B87167) (DMSO)Soluble (common for triterpenoids)[4][5][6]
Ethanol (B145695)Soluble (common for triterpenoids)[4][5][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 502.69 g/mol x 1000 mg/g = 5.027 mg

  • Weigh the compound:

    • Carefully weigh out approximately 5.03 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the solvent:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle heating and sonication can be applied to aid dissolution.[3]

      • Warm the tube in a water bath or on a heating block set to 37°C for 5-10 minutes.

      • Place the tube in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C is acceptable.[1]

Note on Solvent Selection:

While DMSO is a common solvent for triterpenoids, methanol or ethanol can also be used.[4][5][6] The choice of solvent will depend on the specific requirements of the downstream application, including cell viability and assay compatibility. It is always recommended to test the solubility of the compound in the chosen solvent before preparing a large volume of stock solution.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation Workflow for Preparing Stock Solutions A Calculate Required Mass of Compound B Weigh Compound on Analytical Balance A->B C Transfer Compound to Sterile Tube B->C D Add Calculated Volume of Solvent (e.g., DMSO) C->D E Vortex to Mix D->E F Check for Complete Dissolution E->F G Apply Gentle Heat (37°C) and/or Sonication F->G No H Stock Solution Ready for Aliquoting F->H Yes G->E I Store Aliquots at -20°C or -80°C H->I

Caption: Workflow diagram illustrating the key steps for the preparation of a stock solution of this compound.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety information. As toxicological data for this compound is limited, it should be handled with caution.[1]

By following these guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.

References

Application Notes and Protocols for Purity Assessment of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a complex triterpenoid (B12794562) of interest in pharmaceutical research. The methodologies outlined in this document are based on established analytical techniques for the closely related and well-studied compound, Corosolic acid (2α-hydroxyursolic acid). Given the structural similarities, these methods are highly applicable for the purity assessment of this compound. Accurate determination of purity is critical for ensuring the safety, efficacy, and quality of the compound in research and development.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile of this compound.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantitative purity analysis, capable of separating the target compound from its impurities.

2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective method for screening and semi-quantitative analysis.

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful tool for the identification of the main compound and characterization of impurities by providing molecular weight information.

2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the target molecule and for identifying and quantifying impurities, particularly isomers.

Experimental Protocols

3.1. Protocol for Purity Determination by HPLC

This protocol is adapted from validated methods for Corosolic acid analysis.[1][2][3]

3.1.1. Materials and Reagents

  • Reference standard of this compound (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Ultrapure)

  • Acetic acid or Phosphoric acid (Analytical grade)

  • Sample of this compound

3.1.2. Chromatographic Conditions

ParameterCondition 1Condition 2
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[4][5]C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (80:20, v/v)[4]Methanol:1.0% Acetic Acid (88:12, v/v)[5]
Flow Rate 1.0 mL/min[4]0.8 mL/min[5]
Detection Wavelength 210 nm[4]215 nm[5]
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient
Run Time 30 minutes[4]20 minutes

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve it in 10 mL of methanol. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.

3.1.4. Analysis and Purity Calculation

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Area_sample / Area_total) x 100 Where Area_sample is the peak area of this compound in the sample chromatogram and Area_total is the sum of all peak areas in the chromatogram.

3.2. Protocol for Purity Determination by HPTLC

This protocol provides a semi-quantitative assessment of purity.[1][2]

3.2.1. Materials and Reagents

  • Reference standard of this compound (>98% purity)

  • Methanol (Analytical grade)

  • Chloroform (Analytical grade)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

3.2.2. Chromatographic Conditions

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Chloroform:Methanol (9:1, v/v)[1]
Application Volume 10 µL
Development Distance 8 cm
Detection UV at 210 nm

3.2.3. Standard and Sample Preparation

  • Standard Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Dissolve 10 mg of the test sample in 10 mL of methanol.

3.2.4. Analysis

  • Apply bands of the standard and sample solutions to the HPTLC plate.

  • Develop the plate in a saturated chamber with the mobile phase.

  • After development, dry the plate and visualize the spots under UV light.

  • Compare the Rf value and intensity of the sample spot with the standard. Impurities will appear as additional spots at different Rf values. The expected Rf value for the main compound is approximately 0.40 ± 0.03.[1]

Data Presentation

Table 1: HPLC Method Validation Parameters for Corosolic Acid (Applicable to this compound)

ParameterResultReference
Linearity Range 2.0 - 12.0 µ g/injection [1]
Correlation Coefficient (r²) 0.9981 ± 0.0004[1]
Limit of Detection (LOD) 0.016 µ g/injection [1]
Limit of Quantification (LOQ) 0.048 µ g/injection [1]
Accuracy (% Recovery) 98.58 ± 1.85%[1]
Precision (%RSD) < 2%[1]

Table 2: HPTLC Method Validation Parameters for Corosolic Acid (Applicable to this compound)

ParameterResultReference
Linearity Range 2.0 - 12.0 µ g/spot [1]
Limit of Detection (LOD) 0.004 µ g/spot [1]
Limit of Quantification (LOQ) 0.013 µ g/spot [1]
Accuracy (% Recovery) 99.86 ± 0.831%[1]
Precision (%RSD) < 2%[1]

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Calibration_Curve->Purity_Calculation Peak_Integration->Purity_Calculation HPTLC_Workflow Prep Standard & Sample Preparation Application Spotting on HPTLC Plate Prep->Application Development Plate Development in Chamber Application->Development Drying Drying the Plate Development->Drying Visualization Visualization under UV Light Drying->Visualization Analysis Rf Comparison & Impurity Profile Visualization->Analysis Purity_Strategy cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Sample Test Sample HPLC HPLC (Quantitative Purity) Sample->HPLC HPTLC HPTLC (Qualitative Screening) Sample->HPTLC LC_MS LC-MS (Impurity Identification) Sample->LC_MS NMR NMR (Structural Confirmation) Sample->NMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report HPTLC->Purity_Report LC_MS->Purity_Report NMR->Purity_Report

References

Troubleshooting & Optimization

Technical Support Center: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid extraction.

Disclaimer: this compound is a specific triterpenoid (B12794562) with limited detailed extraction data in publicly available literature. The guidance provided here is based on general principles of triterpenoid extraction and data from the closely related and well-studied compound, Asiatic Acid. Researchers should use this information as a starting point and optimize protocols for their specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be isolated?

A1: this compound is a natural ursane-type triterpenoid compound.[1][] It has been isolated from the vines of Uncaria rhynchophylla.[][3]

Q2: What are the general challenges in extracting ursane-type triterpenoids like this compound?

A2: The primary challenges include their relatively low concentrations in plant materials, their complex structures which can be sensitive to degradation, and the co-extraction of other compounds that can interfere with purification. Optimizing solvent selection, extraction time, and temperature is crucial for maximizing yield and purity.

Q3: What are some recommended extraction techniques for improving the yield of triterpenoids?

A3: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to improve the yield of related triterpenoids like asiatic acid and reduce extraction time and solvent consumption compared to conventional methods like maceration.[4] High-pressure extraction methods have also demonstrated high efficiency.[5]

Q4: How does the choice of solvent affect the extraction yield?

A4: The polarity of the solvent is a critical factor. For the related compound asiatic acid, ethanol, particularly in aqueous solutions (e.g., 80% ethanol), has been shown to be effective for extraction.[4] Asiatic acid is also soluble in methanol, DMSO, and dimethylformamide (DMF).[6][7] The optimal solvent or solvent mixture will depend on the specific plant matrix and the presence of other compounds.

Q5: Can particle size of the plant material impact extraction efficiency?

A5: Yes, reducing the particle size of the plant material increases the surface area available for solvent penetration, which can significantly enhance extraction yield. For instance, using nanopowders of Centella asiatica has been shown to improve the water extraction yield of asiatic acid by almost 50% compared to micropowders.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Target Compound - Inefficient extraction method- Suboptimal solvent selection- Inappropriate extraction temperature or time- Degradation of the compound during extraction- Consider advanced extraction techniques like UAE or MAE.[4]- Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).- Optimize extraction parameters (temperature, time, solvent-to-solid ratio) using a systematic approach like Response Surface Methodology (RSM).[4][9]- Avoid excessively high temperatures that can lead to degradation.[5]
Emulsion Formation During Liquid-Liquid Extraction - Presence of surfactant-like compounds in the extract (e.g., phospholipids, fatty acids)- Gently swirl instead of vigorously shaking the separatory funnel.[10]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[10]- Consider adding a small amount of a different organic solvent to alter the solubility characteristics.[10]- As an alternative to LLE, consider Supported Liquid Extraction (SLE).[10]
Difficulty in Separating Phases - Similar densities of the two liquid phases- Poor visibility of the interface- Adjust the temperature to maximize the density difference between the phases.[11]- If the interface is not visible due to a dark-colored extract, shine a light through the separatory funnel.[12]- Add a small amount of water to one layer to see if it mixes, which helps in identifying the aqueous layer.[12]
Co-extraction of Impurities - Low selectivity of the extraction solvent- Complex plant matrix- Employ a multi-step extraction process using solvents of increasing polarity.- Utilize a purification step after initial extraction, such as column chromatography with macroporous adsorption resins, which have shown to be effective in enriching triterpenoids.[13][14]
Inconsistent Results - Variability in plant raw material- Inconsistent extraction procedure- Ensure the plant material is from the same source and harvested at the same developmental stage.- Standardize all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound (Asiatic Acid)
SolventSolubilityReference
Ethanol~10 mg/mL[6]
DMSO~20 mg/mL[6]
Dimethylformamide (DMF)~20 mg/mL[6]
DMSO:PBS (pH 7.2) 1:3~0.25 mg/mL[6]
WaterSparingly soluble[7]
Table 2: Comparison of Extraction Methods for Asiatic Acid from Centella asiatica
Extraction MethodKey ParametersYield of Asiatic Acid (% w/w in extract)Reference
Microwave-Assisted Extraction (MAE)80% ethanol, 100 watts, 7.5 min0.209 ± 0.025[4]
Ultrasound-Assisted Extraction (UAE)80% ethanol, 48°C, 50 min0.052 ± 0.007[4]
Subcritical Water Extraction250°C, 40 MPa, 5 h7.1 mg/g (in plant material)[15]
Methanol (at boiling point)Not specified10.0 mg/g (in plant material)[15]
Ethanol (at boiling point)Not specified2.3 mg/g (in plant material)[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is a general guideline and should be optimized for the specific plant material.

  • Preparation of Plant Material: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the chosen solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 48°C) and sonication time (e.g., 50 minutes).[4]

  • Filtration and Concentration: After extraction, separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper). Wash the residue with a small amount of fresh solvent. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Drying and Quantification: Dry the concentrated extract to a constant weight. The yield of the crude extract can then be determined. The content of the target compound in the extract should be quantified using a suitable analytical method like HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of Triterpenoids
  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place a known amount of the powdered plant material into a microwave extraction vessel. Add the chosen solvent.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 100 watts) and extraction time (e.g., 7.5 minutes).[4]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate it from the plant residue.

  • Concentration and Analysis: Concentrate the filtrate using a rotary evaporator and dry the resulting extract. Quantify the target compound using HPLC.

Visualizations

Experimental Workflow for Triterpenoid Extraction and Purification

Extraction_Workflow PlantMaterial Dried Plant Material Grinding Grinding/Milling PlantMaterial->Grinding Extraction Extraction (e.g., UAE/MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Macroporous Resin) CrudeExtract->Purification PureCompound Pure Compound Purification->PureCompound

Caption: General workflow for the extraction and purification of triterpenoids.

Logical Relationship for Troubleshooting Low Extraction Yield

Caption: Troubleshooting guide for addressing low extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, also known as Corosolic acid, in aqueous buffers.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is Corosolic acid so difficult to dissolve in aqueous buffers?

A1: Corosolic acid is a pentacyclic triterpenoid, a class of organic compounds known for their lipophilic (fat-soluble) nature and complex, rigid structure.[1][2] This makes it practically insoluble in water and aqueous buffers at neutral pH.[3] Its poor solubility is a major hurdle for in vitro and in vivo studies, impacting bioavailability and experimental reproducibility.

Q2: What is the recommended solvent for preparing a stock solution of Corosolic acid?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Corosolic acid.[4][5] It is also soluble in other organic solvents like ethanol (B145695) and methanol.[1] For cell culture experiments, it is crucial to use a high-purity, sterile-filtered DMSO.

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[5] However, primary cells are often more sensitive.[5] It is always best practice to keep the final DMSO concentration in your aqueous working solution as low as possible, ideally at 0.1% or less, and to include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Q4: Can I store Corosolic acid in an aqueous buffer after dilution from a DMSO stock?

A4: It is strongly recommended to prepare aqueous working solutions of Corosolic acid fresh for each experiment and use them immediately. Due to its low aqueous solubility, the compound can precipitate out of solution over time, even at low concentrations. We do not recommend storing aqueous solutions for more than one day.

Troubleshooting Guide: Precipitation Issues

Issue: My Corosolic acid precipitates immediately when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

  • Possible Cause 1: High Final Concentration. The final concentration of Corosolic acid in the aqueous solution exceeds its solubility limit.

    • Solution: Decrease the final working concentration. You can perform a solubility test to determine the maximum soluble concentration in your specific buffer system.

  • Possible Cause 2: Improper Dilution Technique. Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to "crash out" of solution due to the sudden solvent shift.

    • Solution: Employ a stepwise dilution method. First, make an intermediate dilution of your stock in your chosen organic solvent. Then, add this intermediate dilution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling.[6][7]

  • Possible Cause 3: Low Temperature of Aqueous Buffer. The solubility of many compounds, including Corosolic acid, is lower at colder temperatures.

    • Solution: Always use pre-warmed (37°C) aqueous buffers or cell culture media for your dilutions.[7]

Issue: My Corosolic acid solution is initially clear but becomes cloudy or forms a precipitate over time.

  • Possible Cause 1: Supersaturated Solution. Your initial solution may have been supersaturated, and the compound is slowly precipitating out.

    • Solution: Prepare a lower final concentration. As a best practice, always prepare the final working solution immediately before use.

  • Possible Cause 2: Temperature Fluctuations. Changes in temperature, such as moving the solution from a warmer environment to a cooler one, can decrease solubility.

    • Solution: Maintain a constant temperature for your working solution as much as possible.

  • Possible Cause 3: Interaction with Media Components. Components in complex media, such as proteins and salts in serum, can interact with the compound and reduce its solubility over time.

    • Solution: If possible, conduct experiments in simpler buffer systems first to understand the compound's baseline solubility. If serum is required, be aware that it can affect solubility.

Quantitative Data on Solubility Enhancement

While specific quantitative data for Corosolic acid is limited, the following table summarizes solubility data for the structurally similar compound, Ursolic acid, which can serve as a valuable reference.

Solubilization MethodSolvent/SystemUrsolic Acid SolubilityReference
Co-solvent DMSO:PBS (1:2, v/v)~0.3 mg/mL[8]
Ethanol~0.5 mg/mL[8]
DMSO~10 mg/mL[8]
Nanoparticles Simulated Gastric Fluid (SGF)25.48 ± 2.36 µg/mL (nanoparticles) vs. 1.89 ± 0.16 µg/mL (raw)[9]
Simulated Intestinal Fluid (SIF)50.02 ± 1.94 µg/mL (nanoparticles) vs. 4.24 ± 0.06 µg/mL (raw)[9]
Deionized Water46.79 ± 2.78 µg/mL (nanoparticles) vs. 1.95 ± 0.13 µg/mL (raw)[9]
pH Adjustment Ethanol-water (60-90%)Solubility increases with increasing pH from 7 to 10[10][11]

Experimental Protocols

Protocol 1: Preparation of Corosolic Acid Stock and Working Solutions using a Co-solvent (DMSO)
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of Corosolic acid powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the risk of precipitation upon final dilution, prepare an intermediate stock solution (e.g., 1 mM) by diluting the high-concentration stock in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer (e.g., PBS) or cell culture medium to 37°C.

    • Add the required volume of the intermediate (or high-concentration) stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and uniform mixing.

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.

Protocol 2: Preparation of Corosolic Acid-Loaded Nano-Structured Lipid Carriers (NLCs) by Solvent Diffusion

This protocol is adapted from a method used for Corosolic acid.[1][9]

  • Preparation of the Organic Phase:

    • Dissolve Corosolic acid, a solid lipid (e.g., Glyceryl monostearate), and a liquid lipid (e.g., Capmul MCM) in a suitable organic solvent such as ethanol.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Tween 80, typically at 1% w/v) in deionized water.

  • Formation of the Nanoemulsion:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the solid lipid.

    • Inject the organic phase into the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Formation of NLCs:

    • Disperse the resulting emulsion into cold water (2-4°C) under constant stirring. This causes the lipid to precipitate, forming the NLCs.

  • Solvent Removal and Concentration:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

    • The resulting NLC dispersion can be further concentrated if needed.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application stock_prep Dissolve Corosolic Acid in 100% DMSO intermediate Intermediate Dilution (in DMSO) stock_prep->intermediate Optional final_dilution Final Dilution in Aqueous Buffer (37°C) intermediate->final_dilution vortex Gentle Vortexing final_dilution->vortex cell_culture Add to Cell Culture vortex->cell_culture Immediate Use

Caption: Workflow for preparing Corosolic acid solutions.

troubleshooting_logic start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes no_precipitate Solution Clear - Proceed start->no_precipitate No cause2 Improper Dilution? cause1->cause2 No solution1 Decrease Concentration cause1->solution1 Yes cause3 Cold Buffer? cause2->cause3 No solution2 Use Stepwise Dilution & Gentle Mixing cause2->solution2 Yes solution3 Pre-warm Buffer to 37°C cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common chromatographic challenges, particularly peak tailing, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a trailing edge that is broader than the leading edge.[1][2] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] An ideal chromatographic peak should be symmetrical with a Gaussian shape.[3]

Q2: What chemical properties of this compound make it prone to peak tailing?

A2: this compound is a natural triterpenoid.[][5] Its structure contains multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These polar functional groups can lead to peak tailing in reverse-phase HPLC through two primary mechanisms:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl groups can form secondary interactions with residual acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases (like C18 columns).[6][7] These interactions cause a secondary, weaker retention mechanism that leads to a tailing peak shape.[1][6]

  • Ionization Effects: The carboxylic acid group is acidic and can be ionized (deprotonated) depending on the pH of the mobile phase. If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms simultaneously, resulting in a broadened, tailing peak.[1]

Q3: Besides the analyte's structure, what are other common causes of peak tailing in RP-HPLC?

A3: General causes of peak tailing are not limited to the analyte itself and can be related to the column, mobile phase, or overall HPLC system. Common causes include:

  • Column Contamination or Damage: A blocked column inlet frit or contamination of the stationary phase can distort peak shape.[6][7] Physical damage, such as the formation of a void in the packing material, is also a primary cause.[3][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][7]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[7][8]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and tailing.[7][8]

  • Mobile Phase Issues: A mobile phase that is inadequately buffered or has a pH that promotes unwanted interactions can cause tailing.[1]

Q4: How can I quickly determine if the peak tailing is caused by the column itself or another part of the system?

A4: The most straightforward method is to substitute the current analytical column with a new or proven-good column of the same type.[3][6] If the peak shape improves significantly with the new column, it indicates that the original column was likely contaminated, damaged, or had degraded. If the peak tailing persists, the issue likely lies with the mobile phase, sample preparation, or other hardware components (e.g., tubing, fittings).[3]

Systematic Troubleshooting Guide

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for this compound.

Troubleshooting Workflow Diagram

G Figure 1: Troubleshooting workflow for HPLC peak tailing. A Start: Peak Tailing Observed B Step 1: Investigate Mobile Phase & Sample Solvent A->B C Is mobile phase pH << analyte pKa? (e.g., pH 2.5-3.5) B->C D Adjust mobile phase pH. Add 0.1% Formic Acid or Acetic Acid. C->D No E Is sample dissolved in initial mobile phase? C->E Yes O Problem Resolved D->O F Re-dissolve sample in mobile phase. E->F No G Step 2: Investigate Column & Hardware E->G Yes F->O H Is the column end-capped or designed for polar analytes? G->H I Switch to a modern, high-purity, end-capped C18 column. H->I No J Is there a void or blockage? H->J Yes I->O K Back-flush column (if allowed). Replace column if problem persists. J->K Yes L Step 3: Investigate Method Parameters J->L No K->O M Is the column overloaded? L->M N Reduce sample concentration or injection volume. M->N Yes M->O No, consult advanced troubleshooting N->O

Caption: Figure 1: Troubleshooting workflow for HPLC peak tailing.

Data Presentation: Troubleshooting Summary

The following table summarizes key parameters to investigate and the recommended actions to mitigate peak tailing.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Lower the pH by adding 0.1% formic acid or acetic acid to the aqueous portion. The goal is to be at least 2 pH units away from the analyte's pKa.Suppresses ionization of both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing secondary interactions and improving peak symmetry.[1][6]
Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.Eliminates peak shape distortion caused by solvent incompatibility between the sample and the mobile phase.[8][9]
Column Chemistry Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[1][6]End-capping blocks residual silanol groups, reducing their interaction with the analyte's polar functional groups.[1][6]
Sample Concentration Perform a dilution series (e.g., inject 1/2, 1/5, and 1/10 of the original concentration).If peak shape improves with dilution, the column was overloaded. This helps determine the optimal concentration range.[3]
Extra-Column Volume Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector.[1][9]Reduces band broadening that occurs outside the analytical column, resulting in sharper, more symmetrical peaks.
Column Condition If the column is old or has been used extensively, replace it with a new one. Consider using a guard column to protect the analytical column.A fresh stationary phase ensures optimal performance. A guard column traps contaminants, extending the life of the main column.
Organic Modifier Evaluate both acetonitrile (B52724) and methanol (B129727) as the organic component of the mobile phase.Acetonitrile and methanol offer different selectivities and can influence peak shape through different solvent-analyte interactions.[1]

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for symmetrical peak shape by suppressing the ionization of this compound and residual silanols.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (pH ~2.5): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase A2 (pH ~3.0): 0.1% (v/v) Acetic Acid in HPLC-grade water.

    • Mobile Phase A3 (Control): HPLC-grade water (no pH modifier).

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Chromatographic Analysis:

    • Begin with a standard mobile phase composition for triterpenoids, such as 70:30 Acetonitrile:Water.[10]

    • Equilibrate the C18 column with 70% Mobile Phase B and 30% Mobile Phase A3 (Control) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Flush the system and re-equilibrate with 70% Mobile Phase B and 30% Mobile Phase A2. Inject the sample and record.

    • Flush the system and re-equilibrate with 70% Mobile Phase B and 30% Mobile Phase A1. Inject the sample and record.

  • Data Evaluation: Compare the peak asymmetry factor from the three runs. A significant improvement (asymmetry factor closer to 1.0) in the runs with formic or acetic acid indicates that secondary silanol interactions and/or analyte ionization were the primary cause of tailing.

Protocol 2: Column Overload Study

Objective: To determine if peak tailing is a result of injecting an excessive mass of the analyte onto the column.

Methodology:

  • Sample Preparation: From the stock solution (e.g., 1 mg/mL), prepare a serial dilution to obtain concentrations of 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL, and 0.05 mg/mL. The diluent should be the mobile phase.

  • Chromatographic Analysis:

    • Using the optimized mobile phase from Protocol 1, equilibrate the HPLC system.

    • Inject a fixed volume (e.g., 10 µL) of the highest concentration sample (1 mg/mL) and record the chromatogram.

    • Sequentially inject the same volume of each diluted sample, from highest to lowest concentration.

  • Data Evaluation: Observe the peak shape for each injection. If the peak becomes progressively more symmetrical as the concentration decreases, column overload is confirmed.[3] This experiment helps identify the upper limit of the linear dynamic range for the assay.

References

Technical Support Center: Optimizing Cell Viability Assays for Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the effects of triterpenoid (B12794562) compounds on cell viability.

Frequently Asked Questions (FAQs)

Q1: Why are my tetrazolium-based assay (e.g., MTT, MTS, XTT) results showing unexpectedly high cell viability after treatment with a triterpenoid compound?

A1: This is a common issue arising from the inherent chemical properties of many triterpenoid compounds. Triterpenoids can possess antioxidant properties and directly reduce tetrazolium salts (like MTT, MTS, or XTT) to their colored formazan (B1609692) products.[1] This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal that can mask the compound's true cytotoxic effects.[1][2]

Q2: How can I confirm if my triterpenoid compound is interfering with the assay?

A2: To confirm interference, you should run a "compound-only" control. This involves preparing wells with your triterpenoid compound at various concentrations in the cell culture medium but without any cells. Add the tetrazolium reagent and incubate as you would in your experiment. A color change in these cell-free wells indicates direct reduction of the reagent by your compound.[1][3]

Q3: Are there alternative cell viability assays that are less prone to interference from triterpenoid compounds?

A3: Yes, several alternative assays are recommended. Assays that do not rely on the metabolic reduction of a substrate are generally more reliable for assessing the cytotoxicity of triterpenoids.[1] Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content.[1]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][4]

Q4: My triterpenoid compound has poor solubility in aqueous media. How can I improve its delivery to the cells in culture?

A4: Poor solubility is a frequent challenge with lipophilic compounds like triterpenoids.[5] Here are some strategies to improve solubility:

  • Use of a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving triterpenoids for in vitro assays.[6][7] However, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

  • Co-solvents and solubilizers: Formulations using co-solvents like polyethylene (B3416737) glycol (PEG) and solubilizers such as Polysorbate 80 (Tween 80) can enhance the solubility of triterpenes.[6]

  • Preparation of stock solutions: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. Always inspect for any precipitation after dilution.[7]

Q5: Besides direct cytotoxicity, can triterpenoids affect cell viability through other mechanisms that might complicate assay interpretation?

A5: Yes, triterpenoids can modulate various cellular signaling pathways that influence cell survival and proliferation.[1] They have been shown to affect reactive oxygen species (ROS) levels, which can trigger apoptosis, autophagy, or ferroptosis.[1] Some triterpenoids can also interfere with inflammatory pathways like NF-κB and STAT3, which are critical for cell growth and apoptosis.[1] Furthermore, they can impact mitochondrial metabolism, which could complicate the interpretation of metabolic-based assays like MTT.[1]

Troubleshooting Guides

Problem 1: High Background Absorbance in Control Wells (Compound Only, No Cells) in Tetrazolium-Based Assays
  • Cause: The triterpenoid compound is directly reducing the tetrazolium salt (MTT, MTS, XTT).[1]

  • Troubleshooting Steps:

    • Confirm Interference: Run a control plate with the triterpenoid compound at various concentrations in culture medium without cells. A color change upon adding the assay reagent confirms direct reduction.[1]

    • Wash Out Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound. Then, add fresh medium containing the assay reagent.[1]

    • Switch to a Non-Interfering Assay: For more reliable results, use an alternative assay such as the Sulforhodamine B (SRB) assay, an ATP-based assay (e.g., CellTiter-Glo®), or the LDH assay.[1]

Problem 2: Inconsistent and Non-Reproducible Results
  • Cause: This can be due to several factors including compound precipitation, inconsistent cell seeding, or the "edge effect" in microplates.[3][7]

  • Troubleshooting Steps:

    • Ensure Compound Solubility: Visually inspect the wells under a microscope for any precipitate after adding the compound. If precipitation is observed, optimize the solvent and dilution method.[3]

    • Optimize Cell Seeding: Ensure a uniform single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal cell density for your assay.[8]

    • Mitigate Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8]

    • Consistent Pipetting: Use calibrated pipettes and maintain a consistent pipetting technique to ensure accurate volume delivery.[8]

Problem 3: Unexpected Cytotoxicity Observed at Low Compound Concentrations
  • Cause: The solvent used to dissolve the triterpenoid (e.g., DMSO) may be causing cytotoxicity, or the compound may be unstable in the culture medium.[7]

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) to assess the effect of the solvent on cell viability.[9]

    • Minimize Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (e.g., <0.5% for DMSO).[7]

    • Assess Compound Stability: The stability of natural compounds in cell culture media can vary. Consider the potential for degradation into more toxic byproducts.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for Triterpenoid Compounds

Assay TypePrincipleAdvantages for TriterpenoidsDisadvantages for Triterpenoids
Tetrazolium Reduction (MTT, MTS, XTT) Enzymatic reduction of tetrazolium salt by metabolically active cells.[10]Widely used and established protocols.Prone to direct reduction by triterpenoids, leading to false positives.[1] Requires solubilization step for formazan crystals (MTT).[10]
Sulforhodamine B (SRB) Staining of total cellular protein with SRB dye.[1]Not dependent on cellular metabolism, thus avoiding interference.[1] Simple, rapid, and cost-effective.Less sensitive than luminescent assays.
ATP-Based (e.g., CellTiter-Glo®) Measurement of ATP levels in viable cells using a luciferase-based reaction.[11]Highly sensitive and not affected by the reducing potential of compounds.[1] Rapid "add-mix-measure" protocol.Can be more expensive than colorimetric assays.
Lactate Dehydrogenase (LDH) Measurement of LDH released from damaged cells into the supernatant.[4]Measures cytotoxicity (cell death) rather than viability. Not affected by compound interference in the same way as metabolic assays.[3]Indirect measure of viability. Timing is critical as LDH in the medium can degrade.[12]

Table 2: General Recommendations for Assay Conditions

ParameterRecommendationRationale
Cell Seeding Density Optimize for each cell line (e.g., 5,000-20,000 cells/well for a 96-well plate).To ensure cells are in the logarithmic growth phase during the experiment and the signal is within the linear range of the assay.[13]
Compound Incubation Time Typically 24, 48, or 72 hours.To allow sufficient time for the compound to exert its biological effect.[3]
Final Solvent Concentration e.g., <0.5% for DMSO.To avoid solvent-induced cytotoxicity.[7]
Controls Untreated cells, vehicle control, compound-only control, positive control (known cytotoxic agent).To ensure the validity of the results and identify potential artifacts.[3][9]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the triterpenoid compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[1] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

ATP-Based Assay (e.g., CellTiter-Glo®) Protocol
  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.

  • Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.

  • Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measurement: Record the luminescence using a luminometer.

Lactate Dehydrogenase (LDH) Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the triterpenoid compound as in other assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[2]

  • Reagent Addition: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]

  • Stop Reaction: Add a stop solution (e.g., 50 µL) to each well.[2]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Visualizations

Experimental_Workflow_for_Triterpenoid_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start dissolve Dissolve Triterpenoid in appropriate solvent (e.g., DMSO) start->dissolve seed_cells Seed cells in 96-well plate dissolve->seed_cells treat_cells Treat cells with serial dilutions of triterpenoid compound seed_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate choose_assay Choose appropriate viability assay incubate->choose_assay tetrazolium Tetrazolium Assay (MTT, MTS, XTT) choose_assay->tetrazolium Metabolic activity srb SRB Assay choose_assay->srb Protein content atp ATP-based Assay choose_assay->atp ATP levels ldh LDH Assay choose_assay->ldh Cytotoxicity read_plate Read plate (Absorbance/Luminescence) tetrazolium->read_plate srb->read_plate atp->read_plate ldh->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate end End calculate->end

Caption: General experimental workflow for assessing the effect of triterpenoid compounds on cell viability.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution problem Unexpected/Inconsistent Viability Results check_interference High background in 'compound-only' control? problem->check_interference check_solubility Compound precipitation observed? check_interference->check_solubility No wash_out Wash out compound before assay check_interference->wash_out Yes check_controls High variability in replicates? check_solubility->check_controls No optimize_solvent Optimize solvent/ dilution method check_solubility->optimize_solvent Yes improve_seeding Improve cell seeding technique & mitigate edge effects check_controls->improve_seeding Yes switch_assay Switch to non-metabolic assay (SRB, ATP, LDH) wash_out->switch_assay

Caption: Troubleshooting workflow for common issues encountered in triterpenoid cell viability assays.

Signaling_Pathways cluster_cellular_targets Potential Cellular Targets & Pathways cluster_cellular_outcomes Cellular Outcomes triterpenoid Triterpenoid Compound ros Modulation of Reactive Oxygen Species (ROS) triterpenoid->ros inflammation Inflammatory Pathways (e.g., NF-κB, STAT3) triterpenoid->inflammation mitochondria Mitochondrial Metabolism triterpenoid->mitochondria apoptosis Apoptosis ros->apoptosis autophagy Autophagy ros->autophagy ferroptosis Ferroptosis ros->ferroptosis inflammation->apoptosis proliferation Inhibition of Proliferation inflammation->proliferation cell_cycle Cell Cycle Arrest mitochondria->cell_cycle mitochondria->proliferation

Caption: Potential signaling pathways modulated by triterpenoid compounds affecting cell viability.

References

"preventing degradation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: While specific degradation pathways for this molecule are not extensively documented, based on its structure as a polyhydroxy ursane-type triterpenoid, the primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Oxidation: The presence of multiple hydroxyl groups makes the molecule susceptible to oxidative degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradative reactions.[1][2]

  • Moisture: High humidity can facilitate hydrolytic and oxidative processes.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (days to weeks) 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen)In the dark (amber vials)
Long-term (months to years) -20°C or -80°C (Frozen)Inert gas (Argon or Nitrogen)In the dark (amber vials)

Q3: Should I be concerned about the stability of this compound in solution?

A3: Yes, the stability of this compound in solution is a critical consideration. The choice of solvent and the pH of the solution can significantly impact its stability. It is advisable to prepare solutions fresh for each experiment. If storage in solution is unavoidable, it should be for the shortest possible time, at a low temperature (-20°C or -80°C), and protected from light. The pH of the solution should be maintained close to neutral, as extreme pH can accelerate degradation.[1][3]

Q4: Are there any recommended antioxidants or stabilizers that can be used with this compound?

A4: While specific stabilizers for this compound have not been reported, the use of natural antioxidants is a common strategy to enhance the shelf life of sensitive compounds.[4][5] Consider the addition of antioxidants such as:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherol (Vitamin E)

The choice and concentration of an antioxidant should be carefully validated to ensure it does not interfere with downstream applications.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Problem 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, in the dark, and under an inert atmosphere.

    • Assess Purity: Use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your sample and look for the presence of degradation products.

    • Prepare Fresh Solutions: Always prepare solutions fresh before use. If using a stock solution, ensure it has been stored appropriately and for a minimal amount of time.

    • Implement a Stability Study: If degradation is suspected, perform a forced degradation study to understand the compound's stability under various stress conditions.

Problem 2: Visible changes in the physical appearance of the compound (e.g., color change, clumping).

  • Possible Cause: Oxidation or reaction with moisture.

  • Troubleshooting Steps:

    • Check for Proper Sealing: Ensure the storage container is airtight and properly sealed to prevent exposure to air and moisture.

    • Use of Desiccants: Store vials inside a desiccator, especially in humid environments.

    • Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.

Problem 3: Poor solubility after storage.

  • Possible Cause: Formation of insoluble degradation products or polymers.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the sample using techniques like HPLC to identify any new, less soluble peaks.

    • Review Storage History: Assess if the compound was exposed to any temperature fluctuations or other adverse conditions.

    • Consider Alternative Solvents: If solubility issues persist with a fresh sample, experiment with different solvent systems.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each stress condition.

Visualizations

G Troubleshooting Workflow for Compound Degradation start Inconsistent Results or Physical Change Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Assess Purity via HPLC/LC-MS check_storage->analyze_purity fresh_solution Prepare Fresh Solutions analyze_purity->fresh_solution degradation_confirmed Degradation Confirmed? fresh_solution->degradation_confirmed implement_storage Implement Recommended Storage Protocol degradation_confirmed->implement_storage Yes no_degradation No Degradation (Investigate Other Experimental Variables) degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study implement_storage->forced_degradation end Problem Resolved forced_degradation->end no_degradation->end

Caption: Troubleshooting workflow for addressing suspected degradation of this compound.

G Forced Degradation Study Workflow start Prepare Compound Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Compare Chromatograms & Quantify Degradants analysis->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id end Establish Stability Profile pathway_id->end

Caption: Experimental workflow for conducting a forced degradation study.

References

Technical Support Center: Refining Purification Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Troubleshooting Guide

Q1: I am experiencing low yield of the target compound after initial extraction. What are the possible causes and solutions?

A1: Low yields of this compound, a natural triterpenoid (B12794562), can stem from several factors. Often, bioactive compounds are present in low concentrations within the natural source material.[1][2] Additionally, degradation of the target compound can occur during the extraction process.

Troubleshooting Steps:

  • Extraction Solvent: The choice of solvent is critical. The polarity of the solvent should be optimized to selectively extract the target compound while minimizing the extraction of impurities. Consider performing small-scale extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727), and mixtures thereof) to determine the optimal solvent system.

  • Extraction Method: Prolonged exposure to high temperatures can lead to the degradation of heat-labile compounds.[1] If using methods like Soxhlet extraction, consider alternative, gentler techniques such as maceration or ultrasonic-assisted extraction at controlled temperatures.

  • Plant Material: The concentration of secondary metabolites can vary depending on the age, season of collection, and geographical location of the plant source, Uncaria rhynchophylla.[][4] Ensure the use of high-quality, properly identified plant material.

Q2: My preliminary purification by column chromatography results in fractions with many co-eluting impurities. How can I improve the separation?

A2: Co-elution is a common challenge in the purification of natural products from complex mixtures.[2] Ursane-type triterpenoids, like the target compound, often coexist with structurally similar isomers, such as oleanane-type triterpenoids, which makes their separation difficult.[5][6]

Troubleshooting Steps:

  • Stationary Phase: The choice of adsorbent is crucial. Silica (B1680970) gel is commonly used for the separation of triterpenoids. However, if co-elution persists, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

  • Mobile Phase: Systematically optimize the solvent system for your column. A step-gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve resolution. Techniques like Thin Layer Chromatography (TLC) can be used to scout for optimal solvent systems before scaling up to column chromatography.

  • Advanced Techniques: For challenging separations, consider more advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[2]

Q3: I am observing peak tailing and poor resolution during HPLC analysis and purification. What could be the issue?

A3: Peak tailing and poor resolution in HPLC can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Additives: The separation of ursane (B1242777) and oleanane (B1240867) isomers can be improved by adding suitable agents to the mobile phase.[5][6] The use of β-cyclodextrin derivatives, for example, has been shown to enhance the resolution of these types of isomers in reversed-phase HPLC.[5]

  • pH of the Mobile Phase: Since this compound is a carboxylic acid, the pH of the mobile phase can significantly impact its retention and peak shape. Buffering the mobile phase to a pH that ensures the compound is in a single ionic form (either fully protonated or deprotonated) can lead to sharper, more symmetrical peaks.

  • Column Health: Ensure your HPLC column is not degraded or contaminated. A guard column can help protect the analytical column from contaminants in the sample.

Frequently Asked Questions (FAQs)

Q: What are the known physicochemical properties of this compound?

A: The known physicochemical properties are summarized in the table below.

Q: What is the typical purity of commercially available this compound?

A: Commercially available standards of this compound are often reported to have a purity of over 98%, as determined by HPLC.[7]

Q: From what natural source is this compound typically isolated?

A: This triterpenoid is naturally isolated from the vines of Uncaria rhynchophylla.[][4]

Q: Are there any specific safety precautions I should take when handling this compound?

A: While specific toxicological data is limited, it is recommended to handle this compound with caution.[8] Always adhere to Good Laboratory Practices (GLP), which includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid skin and eye contact.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC30H46O6[][7][8]
Molecular Weight502.7 g/mol [][7]
AppearancePowder[7][8]
Storage Condition2-8°C[8]

Experimental Protocols

General Protocol for the Purification of this compound

This protocol is a generalized methodology based on common practices for the isolation of ursane-type triterpenoids and should be optimized for your specific experimental conditions.

  • Extraction:

    • Air-dry and powder the vines of Uncaria rhynchophylla.

    • Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. The target compound is expected to be in the ethyl acetate and/or methanol fractions.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Preliminary Purification by Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Further Purification by Preparative HPLC:

    • Use a reversed-phase C18 column.

    • The mobile phase will likely consist of a mixture of acetonitrile (B52724) and water or methanol and water, possibly with the addition of a small percentage of formic acid or acetic acid to improve peak shape.

    • Dissolve the partially purified fraction in the mobile phase and filter it through a 0.45 µm filter before injection.

    • Collect the peak corresponding to the retention time of this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

  • Structure Confirmation:

    • Confirm the identity and structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Purification_Workflow Start Start: Crude Plant Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Methanol) Start->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of Enriched Fractions TLC_Analysis->Fraction_Pooling Prep_HPLC Preparative HPLC (C18) Fraction_Pooling->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation End End: Purified Compound Structure_Elucidation->End

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Co_elution Co-eluting Impurities Problem->Co_elution Poor_Resolution Poor HPLC Resolution Problem->Poor_Resolution Solution_Yield Optimize Extraction Solvent Use Milder Extraction Method Low_Yield->Solution_Yield Solution Solution_Coelution Change Stationary Phase Optimize Mobile Phase Gradient Co_elution->Solution_Coelution Solution Solution_Resolution Add Mobile Phase Modifier (e.g., β-cyclodextrin) Adjust Mobile Phase pH Poor_Resolution->Solution_Resolution Solution

Caption: Troubleshooting logic for common purification issues.

References

"addressing matrix effects in mass spectrometry analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1] In complex matrices such as plasma or herbal extracts, endogenous substances can interfere with the ionization of the target compound in the mass spectrometer's ion source.

Q2: What are the common sources of matrix effects in the analysis of this compound?

A2: Common sources of matrix effects for triterpenoic acids like this compound include:

  • Biological Matrices (e.g., plasma, urine): Endogenous components such as phospholipids, salts, and proteins are major contributors to matrix effects.[2]

  • Herbal Extracts: Complex mixtures of other triterpenoids, flavonoids, phenolic acids, and pigments can co-elute and interfere with the analyte of interest.

  • Sample Preparation Reagents: Residual salts, acids, bases, or organic solvents from the extraction and purification steps can also cause ion suppression or enhancement.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence and extent of matrix effects can be evaluated using several methods:

  • Post-Extraction Spike Method: This involves comparing the response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

  • Post-Column Infusion: A constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation (dip or peak) in the baseline signal at the retention time of interfering compounds indicates the presence of matrix effects.

Q4: What are the general strategies to mitigate matrix effects?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: To remove interfering components. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[3]

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of the analyte from interfering matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction. If a stable isotope-labeled IS is not available, a structurally similar compound (analog) can be used.

  • Matrix-Matched Calibration Curves: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[4]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Signal Intensity / Ion Suppression Co-eluting matrix components are suppressing the ionization of the analyte.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE or LLE to remove interferences.[3] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. 4. Change Ionization Source: If using ESI, consider trying APCI, as it can be less susceptible to matrix effects for certain compounds.
High Signal Variability / Poor Reproducibility Inconsistent matrix effects between different samples or injections.1. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability. 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability. 3. Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no residual analyte is affecting subsequent injections.
Peak Tailing or Broadening Secondary interactions of the analyte with the analytical column or system dead volume.1. Modify Mobile Phase: Add a small amount of an acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) formate) to the mobile phase to improve peak shape.[5] 2. Use a Different Column: Consider a column with a different stationary phase chemistry. 3. Inspect System Connections: Check for and minimize any dead volume in the LC system.
Unexpected Adduct Formation Presence of salts (e.g., sodium, potassium) in the sample or mobile phase.1. Use High-Purity Solvents and Reagents: Ensure all solvents and additives are of high purity. 2. Optimize Sample Preparation: Implement a desalting step if necessary. 3. Optimize MS Conditions: Adjust the cone voltage or other source parameters to minimize adduct formation.

Quantitative Data Summary

The following table summarizes matrix effect and recovery data for ursane-type triterpenoid (B12794562) saponins (B1172615) in mice plasma, which are structurally related to this compound and can provide an indication of expected performance.

AnalyteSpiked-concentration (ng/mL)Matrix Effect (%)RSD (%)Recovery (%)RSD (%)
Ilexhainanoside D1101.104.3892.887.18
50103.428.5980.204.43
16097.596.6477.221.68
Ilexsaponin A1102.505.1288.656.54
5098.767.3482.345.11
160101.894.9879.563.29

Data adapted from a UPLC-MS/MS method for the quantification of triterpenoid saponins in mice plasma.[2]

Experimental Protocols

1. Sample Preparation: Protein Precipitation (for Plasma Samples)

This protocol is a general method for the extraction of triterpenoic acids from plasma and should be optimized for this compound.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) (containing the internal standard).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) (for Herbal Extracts)

This protocol provides a general guideline for cleaning up herbal extracts. The choice of SPE sorbent and solvents should be optimized.

  • Sample Pre-treatment: Dissolve the dried herbal extract in a suitable solvent (e.g., methanol-water mixture).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 20% methanol in water) to remove polar interferences.[3]

  • Elution: Elute the analyte of interest with a stronger solvent (e.g., 3 mL of methanol or acetonitrile).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Caption: General experimental workflow for the LC-MS/MS analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Start Inaccurate or Irreproducible Results Matrix_Effect Matrix Effect Suspected? Start->Matrix_Effect Chromatography_Issue Poor Peak Shape? Matrix_Effect->Chromatography_Issue No Optimize_SP Optimize Sample Prep Matrix_Effect->Optimize_SP Yes Optimize_LC Optimize Chromatography Chromatography_Issue->Optimize_LC Yes Check_System Check System Integrity Chromatography_Issue->Check_System No Use_IS Use Internal Standard Optimize_SP->Use_IS Optimize_LC->Check_System

Caption: A logical troubleshooting workflow for addressing common issues.

References

Technical Support Center: NMR Signal Resolution for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR signals for the complex triterpenoid, 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Broad and Poorly Resolved Peaks in ¹H NMR Spectrum

Broad peaks in an NMR spectrum can arise from several factors, including sample preparation, instrument settings, and the inherent properties of the molecule itself.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Re-purification of the sample may be necessary. Adjust the sample concentration; highly concentrated samples can lead to increased viscosity and peak broadening.

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Carefully shim the instrument before acquiring data.

  • Variable Temperature (VT) NMR: Broadening may be due to chemical exchange processes, such as conformational changes or the presence of rotamers, which are common in complex molecules. Acquiring spectra at different temperatures can help to either sharpen signals by favoring a single conformation or by increasing the rate of exchange to produce a time-averaged, sharper signal.[1][2]

Issue 2: Severe Signal Overlap in ¹H NMR Spectrum

The complex structure of this compound results in a large number of proton signals in a relatively narrow chemical shift range, leading to significant overlap.

Troubleshooting Steps:

  • Solvent Selection: The choice of deuterated solvent can significantly impact the chemical shifts of signals. Acquiring spectra in a variety of solvents with different properties can help to disperse overlapping peaks.

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are powerful tools for resolving signal overlap by spreading the signals into a second dimension.[3][4] Common experiments include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Advanced 1D Techniques: "Pure-shift" NMR experiments can simplify complex spectra by collapsing multiplets into singlets, thereby significantly increasing resolution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for acquiring NMR spectra of this compound?

A1: Pyridine-d₅ is often a good starting point for complex polyhydroxylated triterpenoids due to its ability to dissolve polar compounds and its tendency to induce significant chemical shift changes that can help resolve overlapping signals. Other solvents to consider are methanol-d₄, DMSO-d₆, and chloroform-d/methanol-d₄ mixtures. A comparison of solvent properties can guide your selection.

Q2: How do I choose the right temperature for a Variable Temperature (VT) NMR experiment?

A2: Start by acquiring a spectrum at room temperature. Then, acquire spectra at incremental temperature changes (e.g., 10°C intervals) both above and below room temperature. A typical starting range for triterpenoids could be from 25°C to 75°C. Monitor the line shape of the peaks of interest. A temperature at which the peaks are sharpest would be optimal for structural elucidation. For studying conformational dynamics, a wider temperature range may be necessary.[6][7]

Q3: The signals for the hydroxyl protons are broad and difficult to identify. How can I confirm their presence?

A3: To identify exchangeable protons like those in hydroxyl groups, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The signals corresponding to the hydroxyl protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Q4: Even with 2D NMR, some of my signals are still overlapped. What else can I do?

A4: If standard 2D NMR experiments are insufficient, consider more advanced techniques. Higher-dimensional NMR (3D, 4D) can further increase spectral dispersion, although this comes at the cost of longer experiment times.[3] Alternatively, "pure-shift" NMR techniques can provide highly resolved 1D proton spectra, which can then be used to better interpret 2D data.[5][8] Consulting with an NMR specialist to implement these more advanced experiments is recommended.

Data Presentation

Table 1: Recommended Deuterated Solvents for Initial Screening

SolventDielectric Constant (ε)Viscosity (cP at 25°C)Common Chemical Shift Range (¹H)Notes
Pyridine-d₅12.40.887.0 - 9.0Good for polar compounds, can induce large chemical shifts.
Methanol-d₄32.70.553.3, 4.8Good for polar compounds, exchanges with hydroxyl protons.
DMSO-d₆46.71.992.5High boiling point, good for VT-NMR at higher temperatures.
Chloroform-d4.80.547.26Good for less polar compounds; may need co-solvent for solubility.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolution Enhancement
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., Pyridine-d₅) at a concentration of 5-10 mg/mL in a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in 10 K increments (e.g., 308 K, 318 K, 328 K) and acquire a ¹H spectrum at each temperature. Allow the temperature to equilibrate for 5-10 minutes before each acquisition.

  • Temperature Decrements (Optional): If the instrument allows, decrease the temperature in 10 K increments below room temperature and acquire spectra.

  • Data Analysis: Compare the spectra at different temperatures to identify the temperature at which the best signal resolution and sharpest lines are observed.

Protocol 2: Acquiring a High-Resolution HSQC Spectrum
  • Sample Preparation: Use the same sample as prepared for the ¹H NMR.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters (Starting Point for a 500 MHz Spectrometer):

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 180 ppm

    • Number of Points (F2 - ¹H): 2048

    • Number of Increments (F1 - ¹³C): 256

    • Number of Scans: 8-16 (depending on concentration)

    • Relaxation Delay: 1.5 - 2.0 s

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Processing: After acquisition, apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to obtain the 2D spectrum.

  • Analysis: Correlate each proton signal to its directly attached carbon, which will help in resolving overlapping proton signals that are attached to different carbons.

Visualizations

experimental_workflow Workflow for Optimizing NMR Signal Resolution cluster_sample_prep Sample Preparation cluster_initial_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_final Final Result prep Prepare Sample (5-10 mg/mL) oneD_H1 Acquire 1D ¹H NMR prep->oneD_H1 check_res Check Resolution and Linewidth oneD_H1->check_res change_solvent Change Solvent check_res->change_solvent Poor Resolution/ Overlap vt_nmr Variable Temperature NMR check_res->vt_nmr Broad Peaks twoD_nmr 2D NMR (COSY, HSQC) check_res->twoD_nmr Signal Overlap final_spectrum High-Resolution Spectrum check_res->final_spectrum Good Resolution change_solvent->oneD_H1 vt_nmr->oneD_H1 advanced_nmr Advanced Techniques (Pure-shift, 3D NMR) twoD_nmr->advanced_nmr Persistent Overlap twoD_nmr->final_spectrum Resolved advanced_nmr->final_spectrum

Caption: Workflow for troubleshooting and optimizing NMR signal resolution.

logical_relationship Logical Relationships in Troubleshooting Signal Overlap start Overlapping Signals in ¹H NMR solvent Optimize Solvent start->solvent temp Optimize Temperature (VT-NMR) start->temp twoD Utilize 2D NMR solvent->twoD temp->twoD cosy COSY/TOCSY (H-H Correlations) twoD->cosy hsqc HSQC (C-H One-Bond) twoD->hsqc hmbc HMBC (C-H Long-Range) twoD->hmbc advanced Advanced Techniques cosy->advanced If still unresolved resolved Resolved Spectrum cosy->resolved hsqc->advanced If still unresolved hsqc->resolved hmbc->advanced If still unresolved hmbc->resolved advanced->resolved

Caption: Logical steps for resolving overlapping NMR signals.

References

Technical Support Center: Synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the semi-synthesis of this compound derivatives?

A1: Due to the structural complexity of the target molecule, a total synthesis approach is often challenging. A common and more practical strategy is the semi-synthesis starting from readily available natural ursane-type triterpenoids. Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a frequently used starting material due to its commercial availability and well-understood reactivity at the C-3 hydroxyl, C-28 carboxylic acid, and the C-12 double bond.

Q2: What are the main challenges in the synthesis of polyhydroxylated and oxidized ursane-type triterpenoids like this one?

A2: The primary challenges in the synthesis of this compound derivatives include:

  • Regioselectivity: Introducing hydroxyl and oxo functionalities at specific, non-activated positions (C-6, C-19, and C-23) of the complex triterpenoid (B12794562) skeleton is a significant hurdle.

  • Stereoselectivity: Controlling the stereochemistry of the newly introduced hydroxyl groups at C-3, C-6, and C-19 is crucial for biological activity.

  • Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyls, a carboxylic acid, and a double bond) necessitates a robust protecting group strategy to ensure that reactions occur only at the desired positions.

  • Oxidation Control: Selective oxidation of the C-23 methyl group to an aldehyde without affecting other sensitive parts of the molecule can be difficult to achieve.

  • Purification: The separation of regioisomers and stereoisomers that may form during the synthesis can be challenging and often requires advanced chromatographic techniques.

Q3: Why is a protecting group strategy necessary for these syntheses?

A3: A protecting group strategy is essential to prevent unwanted side reactions at the inherently reactive sites of the ursolic acid backbone, namely the C-3 hydroxyl and the C-28 carboxylic acid.[1][2][3] By temporarily masking these groups, chemical transformations can be directed to the less reactive positions on the triterpenoid skeleton. The choice of protecting groups is critical and they must be orthogonal, meaning they can be removed under different conditions without affecting each other.

Troubleshooting Guides

Problem 1: Non-selective oxidation of the ursane (B1242777) skeleton.

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS analysis.

  • Formation of byproducts with oxidation at the allylic C-11 position.

  • Low yield of the desired product.

Possible Causes:

  • The oxidizing agent used is too harsh or not selective enough.

  • The C-12 double bond activates the allylic C-11 position, making it susceptible to oxidation.

  • Inadequate protection of the more reactive functional groups.

Solutions:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. For hydroxylations, consider using biocatalytic methods with specific hydroxylases, although finding an enzyme with the desired regioselectivity can be a challenge in itself. For the C-23 methyl group oxidation, a multi-step approach involving initial halogenation followed by oxidation might offer better control.

  • Protecting Groups: Ensure the C-3 hydroxyl and C-28 carboxylic acid are adequately protected before attempting oxidation of the skeleton.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant to minimize side reactions.

Problem 2: Difficulty in regioselective hydroxylation at C-6 and C-19.

Symptoms:

  • Formation of a mixture of regioisomers with hydroxyl groups at various positions on the triterpenoid backbone.

  • Low or no yield of the desired C-6 and C-19 hydroxylated product.

Possible Causes:

  • Most chemical hydroxylation methods lack high regioselectivity for the ursane skeleton.

  • Steric hindrance around the desired positions may limit accessibility for reagents.

Solutions:

  • Directed Hydroxylation: Investigate the use of directing groups that can be temporarily installed on the molecule to guide the hydroxylation reagent to the desired position.

  • Biocatalysis: Explore the use of cytochrome P450 monooxygenases or other hydroxylating enzymes.[4] While this may require significant screening to identify a suitable enzyme, it can offer unparalleled regioselectivity and stereoselectivity.

  • Multi-step Synthesis: Consider a longer synthetic route that involves the introduction of a functional group at the desired position that can be later converted to a hydroxyl group.

Problem 3: Challenges with protecting group removal (deprotection).

Symptoms:

  • Low yield of the final deprotected product.

  • The protecting group is resistant to removal under standard conditions.

  • The deprotection conditions lead to the degradation of the target molecule.

Possible Causes:

  • The chosen protecting group is too stable for the sensitive polyhydroxylated triterpenoid.

  • The deprotection reagents are not compatible with the functional groups present in the molecule.

Solutions:

  • Orthogonal Protecting Groups: From the outset, plan your synthesis with a set of orthogonal protecting groups that can be removed under mild and specific conditions. For example, an acetyl group at C-3 can be removed under basic conditions, while a benzyl (B1604629) ester at C-28 can be cleaved by hydrogenolysis.

  • Optimization of Deprotection Conditions: Carefully screen deprotection conditions (reagents, solvent, temperature, and reaction time) on a small scale to find the optimal balance between efficient removal and minimal degradation of the product.

Experimental Protocols (Generalized)

Protocol 1: Protection of Ursolic Acid (C-3 and C-28)
  • Acetylation of C-3 Hydroxyl: Dissolve ursolic acid in a mixture of pyridine (B92270) and acetic anhydride. Stir the reaction at room temperature for several hours until TLC analysis indicates complete conversion of the starting material. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 3-O-acetyl ursolic acid.

  • Esterification of C-28 Carboxylic Acid: To a solution of 3-O-acetyl ursolic acid in a suitable solvent such as DMF, add a base (e.g., K2CO3) and an alkylating agent (e.g., methyl iodide or benzyl bromide). Stir the reaction at room temperature or with gentle heating until the reaction is complete. Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Protocol 2: Regioselective Oxidation (Hypothetical for C-23)

Note: This is a challenging transformation and may require extensive optimization.

  • Allylic Bromination: Protect the C-3 and C-28 positions of ursolic acid. Dissolve the protected ursolic acid in a solvent like CCl4. Add N-bromosuccinimide (NBS) and a radical initiator such as AIBN. Reflux the mixture with irradiation from a sunlamp until the starting material is consumed. Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Conversion to Aldehyde: The resulting allylic bromide can then be subjected to nucleophilic substitution with a protected aldehyde equivalent or oxidized under conditions like the Kornblum oxidation to yield the C-23 aldehyde.

Data Presentation

Table 1: Common Protecting Groups for Ursolic Acid Modification

Functional GroupProtecting GroupAbbreviationReagents for ProtectionReagents for Deprotection
C-3 HydroxylAcetylAcAcetic Anhydride, PyridineK2CO3, Methanol
C-3 Hydroxyltert-ButyldimethylsilylTBDMSTBDMSCl, Imidazole, DMFTBAF, THF
C-28 Carboxylic AcidMethyl EsterMeCH3I, K2CO3, DMFLiOH, THF/H2O
C-28 Carboxylic AcidBenzyl EsterBnBenzyl Bromide, K2CO3, DMFH2, Pd/C

Table 2: Examples of Oxidative Transformations of Ursolic Acid Derivatives (Literature Data)

Position(s) ModifiedReagent(s)Product TypeReported YieldReference
C-3Jones Reagent3-oxo derivative75%[5]
C-11"Ru"-porphyrin oxidantsC-11-hydroxy, C-11-ketoVariable[6]
C-11, C-13"Ru"-porphyrin oxidantsLactoneVariable[6]

Visualizations

Experimental Workflow: A Generalized Synthetic Strategy

G Ursolic_Acid Ursolic Acid (Starting Material) Protection Protection of C-3 (OH) and C-28 (COOH) Ursolic_Acid->Protection Hydroxylation_C6 Regioselective Hydroxylation at C-6 Protection->Hydroxylation_C6 Step 1 Hydroxylation_C19 Regioselective Hydroxylation at C-19 Hydroxylation_C6->Hydroxylation_C19 Step 2 Oxidation_C23 Selective Oxidation of C-23 Methyl Hydroxylation_C19->Oxidation_C23 Step 3 Deprotection Deprotection of C-3 and C-28 Oxidation_C23->Deprotection Step 4 Final_Product Target Molecule Derivative Deprotection->Final_Product

Caption: A generalized workflow for the semi-synthesis of the target molecule derivatives.

Troubleshooting Logic: Non-Selective Oxidation

G Start Complex product mixture after oxidation Check_Reagent Is the oxidizing agent too strong? Start->Check_Reagent Change_Reagent Use milder/more selective oxidant Check_Reagent->Change_Reagent Yes Check_Protection Are C-3 and C-28 protected? Check_Reagent->Check_Protection No Optimize_Conditions Optimize reaction time, temp., and stoichiometry Change_Reagent->Optimize_Conditions Protect_Groups Protect hydroxyl and carboxyl groups Check_Protection->Protect_Groups No Check_Protection->Optimize_Conditions Yes Protect_Groups->Optimize_Conditions Success Improved selectivity and yield Optimize_Conditions->Success

Caption: A troubleshooting decision tree for addressing non-selective oxidation issues.

References

Technical Support Center: Stabilization and Use of Corosolic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, commonly known as Corosolic acid, in their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability and handling.

Frequently Asked Questions (FAQs)

Q1: What is Corosolic acid and what are its primary cellular effects?

A1: Corosolic acid is a pentacyclic triterpenoid (B12794562) compound found in various plants, notably in the leaves of the Banaba tree (Lagerstroemia speciosa). It is known for its insulin-mimetic properties and has been studied for its potential anti-diabetic, anti-inflammatory, and anti-cancer effects. In cell culture, its primary effects include stimulating glucose uptake through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a process mediated by the PI3K/Akt signaling pathway.[1][2]

Q2: I'm observing a precipitate after adding Corosolic acid to my cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation of Corosolic acid is a common issue due to its hydrophobic nature and low aqueous solubility.[3] Several factors can contribute to this:

  • High Final Concentration: The concentration of Corosolic acid may exceed its solubility limit in the aqueous environment of the cell culture medium.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of Corosolic acid into the aqueous medium can cause the compound to "crash out" of solution.

  • Temperature: Using cold media can decrease the solubility of the compound.

  • pH of the Medium: Although less common for this compound, significant deviations from the optimal pH of the medium (typically 7.2-7.4) can affect the solubility of some compounds.

  • Interaction with Media Components: Corosolic acid may interact with salts or other components in the medium, leading to the formation of insoluble complexes.[3]

To prevent precipitation, please refer to the Troubleshooting Guide: Compound Precipitation below.

Q3: How stable is Corosolic acid in my cell culture medium at 37°C?
Q4: Can Corosolic acid interact with serum proteins in the culture medium?

A4: Yes, it is possible that Corosolic acid, like other hydrophobic compounds, can bind to proteins present in fetal bovine serum (FBS) or other serum supplements. This binding can affect the free concentration of the compound available to the cells. While specific binding kinetics for Corosolic acid and bovine serum albumin (BSA) are not extensively documented in the context of cell culture, similar small molecules are known to interact with serum albumins.[4][5] If you suspect that serum protein binding is affecting your results, you may consider reducing the serum concentration (if your cell line permits) or using a serum-free medium formulation.

Troubleshooting Guides

Issue: Compound Precipitation

Symptoms:

  • Cloudy or turbid appearance of the culture medium after adding Corosolic acid.

  • Visible particles or crystals at the bottom of the wells when observed under a microscope.

Troubleshooting Steps:

Possible Cause Recommended Solution
High Final Concentration Determine the maximal soluble concentration of Corosolic acid in your specific cell culture medium. You can perform a simple solubility test by preparing serial dilutions and observing for precipitation. Do not exceed this concentration in your experiments.
Rapid Dilution ("Solvent Shock") Prepare an intermediate dilution of your concentrated Corosolic acid stock solution in pre-warmed (37°C) cell culture medium before making the final dilution in the culture plate. Add the compound solution dropwise while gently swirling the medium.[3]
Use of Cold Medium Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions of Corosolic acid.[3]
Interaction with Media Components If precipitation persists, consider trying a different basal medium formulation. In some cases, reducing the serum concentration might help, but this should be tested for its effect on cell viability and growth.[3]
Issue: Inconsistent or No Biological Effect

Symptoms:

  • High variability in results between replicate wells.

  • Lack of expected biological response (e.g., no increase in glucose uptake).

Troubleshooting Steps:

Possible Cause Recommended Solution
Compound Degradation Corosolic acid may be degrading over the course of the experiment. Prepare fresh solutions for each experiment and consider replenishing the medium with fresh compound for long-term assays. Perform a stability study to determine the degradation rate (see protocol below).
Inaccurate Stock Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometer or HPLC to confirm the concentration.
Sub-optimal Cell Health Ensure that your cells are healthy, within a low passage number, and are not confluent, as this can affect their responsiveness to treatment.
Incorrect DMSO Concentration in Control Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Experimental Protocols

Protocol 1: Preparation of Corosolic Acid Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of Corosolic acid powder.

    • Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.

    • Gently warm the solution and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium (e.g., DMEM/F12 + 10% FBS) to 37°C.[3]

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution of the stock solution in the pre-warmed medium to get a 100 µM solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix gently by pipetting.

    • Final Dilution: Add the required volume of the 100 µM intermediate solution to your culture wells containing pre-warmed medium to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol allows for the quantification of Corosolic acid over time in your specific cell culture medium.

  • Preparation:

    • Prepare a solution of Corosolic acid in your complete cell culture medium at the highest concentration you plan to use in your experiments.

    • Aliquot this solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation:

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At each designated time point, remove one tube and process it immediately for analysis or store it at -80°C until all samples are collected.

  • Sample Processing:

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) to the medium sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the dissolved Corosolic acid.

  • Quantification by HPLC-UV:

    • Analyze the supernatant using a validated HPLC-UV method. A general method is provided below, but it may require optimization for your specific equipment and column.

Table 1: Example HPLC-UV Parameters for Corosolic Acid Quantification

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 85:15 v/v)[8] or Methanol : 1.0% Acetic Acid (88:12, v/v)[6]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 210 nm[6][8]
Injection Volume 20 µL
Column Temperature Ambient

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathway affected by Corosolic acid and a general experimental workflow for assessing its stability.

Corosolic_Acid_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates GLUT4_mem GLUT4 Corosolic_Acid Corosolic Acid Corosolic_Acid->InsulinReceptor Enhances Phosphorylation Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Membrane Glucose Glucose Glucose->GLUT4_mem Enters Cell

Corosolic Acid and the PI3K/Akt/mTOR Signaling Pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis Prep_Media Prepare Corosolic Acid in complete medium Aliquots Aliquot into tubes for each time point Prep_Media->Aliquots Incubate Incubate at 37°C, 5% CO₂ Aliquots->Incubate Collect Collect samples at T=0, 2, 4, 8, 24, 48h Incubate->Collect Process Protein precipitation with Acetonitrile Collect->Process Centrifuge Centrifuge and collect supernatant Process->Centrifuge HPLC Quantify using HPLC-UV Centrifuge->HPLC Data Calculate % remaining vs. T=0 HPLC->Data

Experimental Workflow for Assessing Compound Stability.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the unambiguous structure determination of complex natural products.

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential therapeutic applications. This guide provides a comparative analysis of the primary techniques employed for the structural elucidation of complex natural products, with a focus on ursane-type triterpenoids, a class of compounds known for their diverse biological activities. While a specific X-ray crystallographic study for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is not publicly available, this guide will use the closely related and well-characterized triterpenoid (B12794562), Asiatic Acid , as a case study to compare the capabilities and data outputs of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Methodologies in Focus: A Head-to-Head Comparison

The structural confirmation of a novel or known natural product is rarely accomplished with a single technique. Instead, a combination of methods is employed, each providing unique and complementary pieces of the structural puzzle.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice to determine the arrangement of atoms.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment and connectivity of atoms.Measurement of the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and elemental composition.
Sample Requirements High-quality single crystal (typically >0.1 mm).[1]Pure sample in solution (mg scale).Small amount of pure sample (µg to ng scale).
Information Provided Unambiguous 3D structure, absolute stereochemistry, bond lengths, and angles.Detailed information on the carbon-hydrogen framework, connectivity of atoms (through-bond and through-space), and stereochemical relationships.[2]Molecular formula, molecular weight, and fragmentation patterns that aid in identifying structural motifs.[3][4]
Strengths Provides the "gold standard" for definitive structure determination.[5]Excellent for determining the constitution and relative stereochemistry of molecules in solution.[2]High sensitivity, suitable for identifying known compounds in complex mixtures and determining elemental composition.[3]
Limitations Requirement for a suitable single crystal can be a major bottleneck. Not suitable for non-crystalline or amorphous solids.Does not directly provide bond lengths or angles. Can be challenging for very complex molecules with extensive signal overlap.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocols: A Glimpse into the Workflow

X-ray Crystallography: The Definitive Blueprint

A definitive confirmation of the structure of a complex molecule like an ursane (B1242777) triterpenoid is best achieved through single-crystal X-ray diffraction.

Generalized Experimental Protocol for a Small Molecule Crystal Structure Determination:

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or subjected to other crystallization techniques (e.g., vapor diffusion, cooling) to obtain single crystals of sufficient size and quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy: Mapping the Molecular Connectivity

NMR spectroscopy is a powerful tool for elucidating the complex carbon-hydrogen framework of triterpenoids. A suite of 1D and 2D NMR experiments are typically performed to piece together the molecular structure.

Typical NMR Experimental Protocol for a Triterpenoid:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the chemical environment of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identifies the different types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing key information about the stereochemistry.

  • Data Analysis: The various NMR spectra are analyzed in conjunction to assemble the complete structure, assigning all proton and carbon signals. For asiatic acid, detailed ¹H and ¹³C NMR data are available in the literature, allowing for the complete assignment of its complex structure.[6][7][8][9]

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the crucial initial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help to identify characteristic structural motifs.

Typical Mass Spectrometry Experimental Protocol for a Triterpenoid:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Ion Trap).

  • Fragmentation (MS/MS): Precursor ions of interest are selected and fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then analyzed to provide structural information. The mass spectrum of asiatic acid shows a characteristic deprotonated molecule [M-H]⁻ at m/z 487.34.[4] Fragmentation of this ion leads to characteristic losses that can be correlated with its structure.[3][10]

Visualizing the Workflow: From Isolation to Confirmation

The following diagrams illustrate the logical workflow for the structural elucidation of a natural product, emphasizing the integration of different analytical techniques.

Structural_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_data Data Integration Natural Source Natural Source Crude Extract Crude Extract Natural Source->Crude Extract Purified Compound Purified Compound Crude Extract->Purified Compound Chromatography Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purified Compound->X-ray Crystallography Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula 2D Structure & Relative Stereochemistry 2D Structure & Relative Stereochemistry NMR Spectroscopy->2D Structure & Relative Stereochemistry 3D Structure & Absolute Stereochemistry 3D Structure & Absolute Stereochemistry X-ray Crystallography->3D Structure & Absolute Stereochemistry Structure Confirmation Structure Confirmation Molecular Formula->Structure Confirmation 2D Structure & Relative Stereochemistry->Structure Confirmation 3D Structure & Absolute Stereochemistry->Structure Confirmation

Caption: General workflow for natural product structure elucidation.

Triterpenoid_Confirmation_Logic Start Start HRMS High-Resolution MS Start->HRMS 1D_2D_NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) HRMS->1D_2D_NMR Provides Molecular Formula Proposed_Structure Propose 2D Structure & Relative Stereochemistry 1D_2D_NMR->Proposed_Structure Elucidates Connectivity X-ray Single Crystal X-ray Diffraction Final_Structure Confirm 3D Structure & Absolute Stereochemistry X-ray->Final_Structure Provides Unambiguous Proof Proposed_Structure->X-ray Requires Confirmation

Caption: Logical flow for confirming a triterpenoid structure.

Conclusion: A Symphony of Techniques

The structural elucidation of complex natural products like this compound and its analogs is a testament to the power of modern analytical chemistry. While X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, its reliance on crystalline samples necessitates the complementary use of NMR spectroscopy and mass spectrometry. NMR provides the intricate details of the molecular framework in solution, while mass spectrometry offers a rapid assessment of molecular weight and elemental composition. Together, these techniques form a powerful and synergistic toolkit, enabling scientists to confidently and accurately map the molecular world, paving the way for new discoveries in medicine and beyond.

References

A Comparative Analysis of the Anti-inflammatory Activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of two pentacyclic triterpenoids: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and the well-studied ursolic acid. While extensive research has elucidated the anti-inflammatory mechanisms of ursolic acid, direct comparative studies with this compound, a natural triterpenoid (B12794562) isolated from the vines of Uncaria rhynchophylla, are not available in the current scientific literature. This guide, therefore, presents the available data on each compound to facilitate an inferred comparison and guide future research.

Compound Overview

FeatureThis compoundUrsolic Acid
Chemical Structure C₃₀H₄₆O₆C₃₀H₄₈O₃
Source Isolated from the vines of Uncaria rhynchophylla.[][2]Found in various plants, including apples, basil, cranberries, peppermint, rosemary, and oregano.[3][4]
Reported Activity Stated to possess anti-inflammatory, antioxidant, and anti-tumor activities, though detailed studies are limited.[5]Extensively studied for its anti-inflammatory, antioxidant, anti-proliferative, and anti-cancer properties.[3][4]

Quantitative Anti-inflammatory Data

Direct comparative quantitative data on the anti-inflammatory activity of this compound versus ursolic acid from a single study is not currently available. The following table summarizes known inhibitory concentrations (IC₅₀) for ursolic acid against various inflammatory markers.

CompoundAssayCell LineIC₅₀ / Inhibition
Ursolic AcidNitric Oxide (NO) Production (LPS-stimulated)RAW 264.7 MacrophagesInhibition observed at concentrations of 1, 5, 10, 25, 50 µM[6]
Ursolic AcidIL-6 Production (M5 cytokine-stimulated)HaCaT Keratinocytes~50% decrease at 5 µM[7]
Ursolic AcidIL-8 Production (M5 cytokine-stimulated)HaCaT Keratinocytes~30% decrease at 5 µM[7]

Mechanisms of Anti-inflammatory Action

Ursolic Acid:

The anti-inflammatory effects of ursolic acid are well-documented and are largely attributed to its ability to suppress key signaling pathways involved in the inflammatory response.[3][4] Research has shown that ursolic acid can inhibit the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and the nuclear factor of activated T cells (NF-AT).[3][4] The inhibition of the NF-κB pathway is a critical mechanism, as NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Ursolic acid has been shown to inhibit IκBα kinase and p65 phosphorylation, which are key steps in the activation of NF-κB.[8]

Furthermore, ursolic acid has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various in vitro and in vivo models.[9][10][11]

This compound:

While it is reported to have anti-inflammatory properties, the specific molecular mechanisms of action for this compound have not been extensively investigated or reported in the available literature. It is plausible that its mechanism may share similarities with other ursane-type triterpenoids like ursolic acid, potentially involving the modulation of inflammatory pathways such as NF-κB. However, this remains to be experimentally verified.

Signaling Pathway Diagram

Ursolic_Acid_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB_p50_p65 IκB-p50/p65 IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50/p65 (NF-κB) IkB_p50_p65->p50_p65 IκB degradation, releases NF-κB Nucleus Nucleus p50_p65->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK Inhibits

Caption: Mechanism of ursolic acid's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

For researchers interested in conducting comparative studies, the following are detailed methodologies for key in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and ursolic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent

  • Sodium Nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine Release Assay (ELISA)

This protocol quantifies the inhibitory effect of a compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

Materials:

  • RAW 264.7 macrophage cell line or primary macrophages

  • Appropriate cell culture medium

  • LPS

  • Test compounds

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the NO Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the cytokine concentration in the samples based on the standard curve. Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.

NF-κB Nuclear Translocation Assay

This assay determines if a compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.[8][12]

Materials:

  • A suitable cell line (e.g., HEK293, HeLa, or RAW 264.7)

  • Stimulant (e.g., TNF-α or LPS)

  • Test compounds

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscopy imaging system

Procedure:

  • Cell Seeding: Seed cells on coverslips or in imaging-compatible plates.

  • Treatment: Pre-treat the cells with the test compounds or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α or LPS for the appropriate time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate with the primary anti-NF-κB antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Test Compounds (or Vehicle) Start->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Analysis Supernatant Analysis Incubation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate/Fixed Cell Analysis Incubation->Cell_Lysate_Analysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Analysis->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) Supernatant_Analysis->Cytokine_Assay NFkB_Assay NF-κB Translocation (Immunofluorescence) Cell_Lysate_Analysis->NFkB_Assay Data_Analysis Data Analysis and IC₅₀ Determination NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: General experimental workflow for in vitro assessment of anti-inflammatory activity.

Conclusion and Future Directions

Ursolic acid is a well-established anti-inflammatory agent with a clearly defined mechanism of action involving the inhibition of key pro-inflammatory signaling pathways. In contrast, while this compound is noted for its anti-inflammatory potential, there is a significant gap in the scientific literature regarding its specific mechanisms and a direct comparison of its potency with ursolic acid.

Future research should prioritize head-to-head comparative studies of these two compounds using standardized in vitro and in vivo models of inflammation. Such studies would be invaluable for determining the relative efficacy and potential therapeutic advantages of this compound. Elucidating its molecular targets and signaling pathways will also be crucial for its potential development as a novel anti-inflammatory agent.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural triterpenoid (B12794562).[][2][3] The validation of these methods is crucial for ensuring the quality and consistency of research and drug development processes. The comparison is based on the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines for the validation of analytical procedures.[4][5][6]

Introduction to this compound

This compound is a pentacyclic triterpenoid that has been isolated from various plant species. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research. Accurate and reliable analytical methods are essential for the quantification of this compound in different matrices, including plant extracts and pharmaceutical formulations.

Comparative Overview of Analytical Methods

Two primary analytical techniques are commonly employed for the analysis of triterpenoids: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide compares a hypothetical validated HPLC-UV method with a more sensitive LC-MS/MS method for the analysis of this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Characteristics

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Guideline Reference
Specificity ModerateHighQ2(R1) / Q2(R2)
Linearity (r²) > 0.999> 0.999Q2(R1) / Q2(R2)
Range (µg/mL) 1 - 1000.1 - 10Q2(R1) / Q2(R2)
Limit of Detection (LOD) (µg/mL) 0.20.02Q2(R1) / Q2(R2)
Limit of Quantitation (LOQ) (µg/mL) 0.70.07Q2(R1) / Q2(R2)
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Q2(R1) / Q2(R2)
Precision (% RSD) < 2.0%< 1.5%Q2(R1) / Q2(R2)
Robustness RobustModerately RobustQ2(R1) / Q2(R2)

Experimental Protocols

This protocol outlines a typical HPLC-UV method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation: The sample containing the analyte is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

This protocol provides a more sensitive and selective method using tandem mass spectrometry.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: [M-H]⁻ → specific fragment ion.

      • Qualifier: [M-H]⁻ → another specific fragment ion.

    • Source Parameters: Optimized for the specific instrument and compound.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially higher dilution factors due to the increased sensitivity of the method.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the analytical method validation workflow and a hypothetical signaling pathway where this compound might be studied.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2) Select_Method->Define_Validation_Parameters Prepare_Protocols Prepare Detailed Protocols Define_Validation_Parameters->Prepare_Protocols Execute_Experiments Execute Validation Experiments Prepare_Protocols->Execute_Experiments Collect_Data Collect Raw Data Execute_Experiments->Collect_Data Analyze_Data Analyze and Interpret Data Collect_Data->Analyze_Data Compare_Results Compare Against Acceptance Criteria Analyze_Data->Compare_Results Document_Results Document in Validation Report Compare_Results->Document_Results

Caption: Workflow for the validation of an analytical method.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Analyte 3,6,19-Trihydroxy-23-oxo- 12-ursen-28-oic acid Analyte->Receptor Binds to

References

Comparative Analysis of the Biological Effects of Ursane Triterpenoids: A Focus on Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its structural analogs, Asiatic acid and Corosolic acid, reveals a significant disparity in the available research. While data on this compound is sparse, its well-studied counterparts offer a wealth of information on their anti-inflammatory, anti-cancer, and metabolic regulatory effects. This guide provides a comparative overview of the biological activities of these compounds, with a focus on the reproducibility of their effects as documented in the scientific literature.

Introduction to this compound and Its Analogs

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, isolated from Uncaria rhynchophylla. Its chemical structure suggests potential for a range of biological activities, a characteristic feature of ursane triterpenoids. However, to date, specific studies detailing its biological effects and their reproducibility are limited in the public domain.

In contrast, Asiatic acid, found in Centella asiatica, and Corosolic acid, present in plants like Lagerstroemia speciosa (banaba), are structurally similar compounds that have been the subject of extensive research.[1][2][3][4] These compounds have demonstrated a variety of pharmacological properties, making them relevant benchmarks for assessing the potential of lesser-known triterpenoids like this compound.

Comparative Biological Activities: A Focus on Reproducibility

The reproducibility of scientific findings is a cornerstone of drug development and clinical translation. For natural compounds, variability in extraction, purification, and experimental protocols can influence outcomes. This section compares the reported biological effects of Asiatic acid and Corosolic acid, highlighting the consistency of findings across multiple studies.

Anti-inflammatory Effects

The anti-inflammatory properties of Asiatic acid are well-documented and have been consistently reported across numerous studies.[5] This triterpenoid has been shown to modulate key inflammatory pathways, particularly the NF-κB signaling cascade. Multiple independent research groups have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell and animal models.[6][7] The recurring observation of these effects in different experimental settings suggests a high degree of reproducibility for its anti-inflammatory activity.

Corosolic acid also exhibits anti-inflammatory properties, with studies reporting its ability to inhibit inflammatory mediators.[8] The consistency of these findings, while perhaps not as extensively documented as for Asiatic acid, still points towards a reproducible biological effect.

Anti-cancer Activity

The anti-cancer potential of both Asiatic acid and Corosolic acid has been investigated in multiple cancer cell lines and animal models, with a notable consistency in the reported outcomes.

Asiatic acid has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancers, including breast, colon, and skin cancer. The PI3K/Akt/mTOR signaling pathway is a frequently identified target of Asiatic acid's anti-cancer action.[4]

Corosolic acid has demonstrated cytotoxic activity against a range of cancer cell lines, including those of the breast, liver, and colon.[4][9] Several studies have consistently reported its ability to induce apoptosis and inhibit tumor growth.[8][10] The repeated validation of its anti-cancer effects in different laboratories strengthens the case for its reproducibility.

Quantitative Data on Biological Activities

To facilitate a direct comparison, the following tables summarize quantitative data from various studies on the anti-inflammatory and anti-cancer effects of Asiatic acid and Corosolic acid.

Table 1: Anti-inflammatory Activity of Asiatic Acid

Cell Line/ModelParameter MeasuredConcentration/DoseResultReference
Human Corneal Epithelial CellsIL-6 mRNA expression20 µM83.3% reduction[11]
Human Corneal Epithelial CellsTNF-α mRNA expression20 µM93.47% reduction[11]
LPS-induced miceSerum TNF-α level25 mg/kgSignificant decrease[7]
LPS-induced miceSerum IL-6 level25 mg/kgSignificant decrease[7]

Table 2: Anti-cancer Activity of Corosolic Acid

Cell LineAssayIC50 ValueReference
PC3 (Prostate Cancer)Cell Viability9.362 ± 0.56 µM[9]
MDA-MB-231 (Breast Cancer)Cell ViabilityNot specified, but significant inhibition[12]
HepG2 (Liver Cancer)CytotoxicityReported[4]
HL-60 (Leukemia)CytotoxicityReported[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological effects of these compounds is crucial for their development as therapeutic agents. Both Asiatic acid and Corosolic acid have been shown to modulate key signaling pathways involved in inflammation and cancer.

Asiatic Acid and the NF-κB Signaling Pathway

Asiatic acid consistently demonstrates its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This mechanism has been reported in multiple studies, indicating a reproducible mode of action.[6][13]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Asiatic_Acid Asiatic Acid Asiatic_Acid->IKK Inhibits

Caption: Asiatic acid inhibits the NF-κB signaling pathway.

Corosolic Acid and the PI3K/Akt Signaling Pathway

Corosolic acid has been repeatedly shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, Corosolic acid can induce apoptosis in cancer cells. The consistency of this finding across different cancer types suggests a fundamental and reproducible mechanism of action.[10][14]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Corosolic_Acid Corosolic Acid Corosolic_Acid->PI3K Inhibits MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat with Compound (24-72h) Start->Treatment MTT_add Add MTT Solution (4h incubation) Treatment->MTT_add Solubilize Add DMSO to Solubilize Formazan MTT_add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: % Viability, IC50 Read->Analyze

References

"cross-validation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid's anti-tumor activity in different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Tumor Activity of Ursane-Type Triterpenoids

An analysis of the cross-validation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its structural analogs in various cancer cell lines.

While specific extensive research on the anti-tumor activity of this compound, a natural triterpenoid (B12794562) isolated from Uncaria rhynchophylla, is limited in publicly available literature[1][], a significant body of evidence exists for structurally similar ursane-type triterpenoids. This guide provides a comparative analysis of two prominent analogs: Asiatic Acid (AA) and 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) . These compounds share the same core pentacyclic triterpenoid skeleton and offer valuable insights into the potential anti-cancer mechanisms of this chemical family.

This guide will objectively compare the performance of these compounds across different cancer cell lines, presenting supporting experimental data, detailed protocols, and visualizations of the key signaling pathways involved in their anti-tumor action.

Comparative Anti-Tumor Activity

The cytotoxic effects of Asiatic Acid and THA have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for the target compound are not available, the data for its analogs demonstrate potent activity.

Table 1: Cytotoxicity of Asiatic Acid and THA in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
Asiatic Acid (AA) Doxorubicin-Resistant MCF-7 Breast Cancer 0-160 (Concentration Range) 2-24 [3]
THA A2780 Ovarian Cancer Significantly higher cytotoxicity than non-cancerous cells Not Specified [4][5]

| THA | HepG2 | Liver Cancer | Significantly higher cytotoxicity than non-cancerous cells | Not Specified |[4][5] |

Note: The study on Asiatic Acid in MCF-7 cells focused on overcoming doxorubicin (B1662922) resistance and used a range of concentrations rather than reporting a specific IC50 value[3]. THA studies emphasized selective toxicity towards cancer cells over non-cancerous counterparts like IOSE144 (ovary) and QSG7701 (liver)[4][5].

Mechanisms of Action: A Comparative Overview

Both Asiatic Acid and THA exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Table 2: Comparison of Cellular Mechanisms

Mechanism Asiatic Acid (AA) 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)
Apoptosis Induction Induces apoptosis through mitochondrial pathways, endoplasmic reticulum stress, and generation of reactive oxygen species (ROS)[3][6]. Induces apoptosis evident by DNA fragmentation, cytochrome c release, and caspase activation[5][7].
Cell Cycle Arrest Induces cell cycle arrest by upregulating p53 and p21 protein expression[6]. Induces G2/M phase cell cycle arrest, accompanied by downregulation of Cdc2[4][5].
Signaling Pathway Modulation Inhibits PI3K/Akt/mTOR/p70S6K signaling and activates ROS/MAPK pathways[6][8]. Downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[5][7].

| Other Effects | Inhibits invasion and metastasis, regulates autophagy[6]. Enhances sensitivity to chemotherapy[3]. | Exhibits potent tumor-selective toxicity[4][5]. |

Signaling Pathways and Experimental Workflow

The anti-tumor activity of these triterpenoids is mediated by their interaction with complex intracellular signaling networks that govern cell survival, proliferation, and death.

General Experimental Workflow

The process of evaluating the anti-tumor activity of a compound like this compound or its analogs typically follows a standardized workflow from initial cell treatment to specific mechanistic assays.

G Diagram 1: General Experimental Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., A2780, HepG2, MCF-7) compound_prep Compound Preparation (Dissolve in DMSO) treatment Cell Treatment (Varying Concentrations) compound_prep->treatment mtt Cell Viability Assay (MTT / CCK8) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Calculate IC50 Values mtt->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate protein_levels Analyze Protein Levels western_blot->protein_levels G Diagram 2: THA-Induced Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade THA THA Compound Bcl2 Bcl-2 (Anti-apoptotic) THA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THA->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Diagram 3: Asiatic Acid's Effect on PI3K/Akt Pathway AA Asiatic Acid (AA) PI3K PI3K AA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation Promotes

References

A Comparative Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Other Triterpenoids from Uncaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and other prominent triterpenoids isolated from various species of the Uncaria genus. Due to the limited availability of direct comparative studies, this document collates experimental data from multiple sources to offer a broader perspective on the potential therapeutic applications of these natural compounds. The data presented herein should be interpreted with consideration for the varying experimental conditions under which they were obtained.

Introduction to Uncaria Triterpenoids

The genus Uncaria, commonly known as Cat's Claw, is a source of a diverse array of bioactive compounds, including a significant number of pentacyclic triterpenoids. These compounds, primarily belonging to the ursane (B1242777) and oleanane (B1240867) skeletal types, have garnered considerable interest for their potential pharmacological activities. Among these is this compound, an ursane-type triterpene isolated from Uncaria rhynchophylla. This guide aims to contextualize the properties of this specific triterpenoid (B12794562) by comparing its reported activities with those of other triterpenoids found in the Uncaria genus.

Chemical Structures

The fundamental difference between ursane and oleanane-type triterpenoids lies in the location of two methyl groups on the E-ring of their pentacyclic structure. In ursane-type triterpenoids, these methyl groups are at positions 19 and 20, while in oleanane-type, they are both at position 20. This subtle structural variation can significantly influence their biological activity.

Comparative Biological Activity

While direct comparative data for this compound is scarce, its general bioactivities, along with those of other Uncaria triterpenoids, are summarized below. The presented data is collated from various independent studies.

Cytotoxicity

Table 1: Cytotoxic Activity of an Uncaria Triterpenoid

CompoundCell LineIC50 (µg/mL)Source Species
3β,6β,19α-trihydroxy-12-oleanen-28-oic acidMCF-7 (Breast cancer)78.2Uncaria macrophylla
3β,6β,19α-trihydroxy-12-oleanen-28-oic acidHepG2 (Liver cancer)73.9Uncaria macrophylla
Cisplatin (B142131) (Positive Control)MCF-7 (Breast cancer)7.5N/A
Cisplatin (Positive Control)HepG2 (Liver cancer)8.2N/A

Note: The data presented is for an oleanane isomer of a similar trihydroxy-oleanen-oic acid, not the specific ursane-type compound of primary focus. The significant difference in potency compared to cisplatin suggests weak activity for this particular triterpenoid.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of Uncaria extracts, and triterpenoids are believed to contribute to this effect. While specific data for isolated this compound is limited, the general anti-inflammatory potential of Uncaria triterpenoids is acknowledged[1]. The mechanism of action is often associated with the inhibition of pro-inflammatory pathways such as NF-κB.

α-Glucosidase Inhibitory Activity

Certain Uncaria triterpenoids have been evaluated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Uncaria Triterpenoids

CompoundIC50 (µM)Source Species
Ursolic Acid16 ± 2.2Uncaria laevigata[2]
Compound 3 (an ursane triterpene)49 ± 3.7Uncaria laevigata[2]

Note: this compound has not been specifically evaluated in these studies. The data highlights the potential of other ursane-type triterpenoids from the same genus.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of triterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 to 100 µg/mL) and incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Note: Triterpenoids can sometimes interfere with tetrazolium-based assays. It is advisable to run appropriate controls, such as a cell-free assay with the compound, to check for direct reduction of MTT.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Assessment: NF-κB Inhibition Assay

The inhibition of the NF-κB signaling pathway is a key mechanism for anti-inflammatory action.

Principle: This assay typically uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements in a stable cell line. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified. Inhibitors of this pathway will reduce the reporter signal.

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with different concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the wells.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of NF-κB activity (IC50) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G A Cell Seeding (e.g., MCF-7, HepG2) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with Triterpenoids B->C D 48-72h Incubation C->D E MTT Addition D->E F 1.5-4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of triterpenoids.

NF-κB Signaling Pathway and Point of Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->NFkB Inhibitor Triterpenoid Inhibitor Inhibitor->IKK Inhibition DNA DNA NFkB_n->DNA Gene Inflammatory Gene Transcription DNA->Gene

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by triterpenoids.

Conclusion

This compound is a representative of the diverse ursane-type triterpenoids found in the Uncaria genus. While specific comparative data on its biological activities are limited, the available information on other Uncaria triterpenoids suggests that this class of compounds holds potential in areas such as cancer, inflammation, and metabolic disorders. The provided data tables and experimental protocols serve as a foundational guide for researchers interested in exploring the therapeutic promise of these natural products. Further head-to-head comparative studies are warranted to elucidate the structure-activity relationships and to identify the most potent and selective triterpenoid candidates for future drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid Analogs and Related Polyhydroxy Ursane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its analogs, focusing on their cytotoxic activities. Due to the limited availability of systematic SAR studies on direct analogs of this specific compound, this guide extends its scope to include a broader range of structurally related polyhydroxy ursane-type triterpenoids. The presented data, experimental protocols, and pathway diagrams aim to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Class

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, which has been isolated from plants such as Uncaria rhynchophylla. Ursane-type triterpenoids are a class of natural products known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The core structure of these compounds provides a versatile scaffold for medicinal chemistry, with modifications at various positions leading to significant changes in their biological profiles. The presence and configuration of hydroxyl groups, as well as other substituents on the ursane skeleton, are critical determinants of their cytotoxic and other pharmacological effects.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of polyhydroxy ursane-type triterpenoids is a key area of investigation for potential anticancer agents. The following tables summarize the available in vitro cytotoxicity data (IC50 values) for a selection of these compounds against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity of Polyhydroxy Ursane-Type Triterpenoids

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
THA (2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid) 2α-OH, 3α-OH, 19β-OH, 23β-OHA2780 (Ovarian)Not specified, but potent[1][2]
HepG2 (Liver)Not specified, but potent[1][2]
Compound 3 2α-acetoxy-urs-12-ene-3β, 11α, 20β-triolMCF-7 (Breast)6.2[3]
Compound 7 Structure not fully specified in snippetMCF-7 (Breast)Potent[3]
Compound 8 Structure not fully specified in snippetMCF-7 (Breast)Potent[3]
Compound 9 Structure not fully specified in snippetMCF-7 (Breast)Potent[3]
U5 (Ursolic acid derivative) 2-OHAGS (Gastric)Potent[4][5][6][7]
HepG2 (Liver)Potent[4][5][6][7]

Structure-Activity Relationship Insights:

  • Hydroxylation: The presence and position of hydroxyl groups on the ursane scaffold significantly influence cytotoxicity. For instance, polar groups such as a free hydroxyl at C-2, C-3, or C-23 have been shown to increase cytotoxic activity[4][7].

  • C-28 Carboxylic Acid: A carboxylic acid moiety at the C-28 position is also considered important for the cytotoxic effects of these compounds[4][7].

  • Other Substituents: Acetoxy groups and other modifications can also modulate activity. For example, a 2α-acetoxy derivative showed potent activity against MCF-7 cells[3].

  • Stereochemistry: The stereochemistry of the substituents can also play a crucial role in the biological activity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of these compounds.

3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C[8].

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[8].

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[8].

3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Polyhydroxy ursane-type triterpenoids often exert their cytotoxic effects by inducing apoptosis. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis Induction Pathway by Ursane Triterpenoids

The diagram below illustrates a generalized pathway for apoptosis induction by ursane-type triterpenoids, based on available literature.

Apoptosis_Pathway Ursane_Triterpenoid Ursane Triterpenoid (e.g., THA) Bax Bax (Pro-apoptotic) Ursane_Triterpenoid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ursane_Triterpenoid->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by ursane triterpenoids.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel compounds.

Cytotoxicity_Workflow Start Start: Synthesize Analogs Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment MTT_Assay 3. Cell Viability Assay (e.g., MTT) Compound_Treatment->MTT_Assay IC50_Determination 4. IC50 Determination MTT_Assay->IC50_Determination Mechanism_Study 5. Mechanism of Action Studies (e.g., Apoptosis Assay) IC50_Determination->Mechanism_Study End End: Identify Lead Compound Mechanism_Study->End

Caption: A typical experimental workflow for cytotoxic compound screening.

Conclusion

The available data suggest that polyhydroxy ursane-type triterpenoids, including analogs of this compound, are a promising class of compounds with potential for development as anticancer agents. The structure-activity relationships, although not fully elucidated for this specific subclass, indicate that the number and position of hydroxyl groups, along with the C-28 carboxylic acid, are key determinants of their cytotoxic activity. Further systematic studies on a series of well-defined analogs are necessary to build a more comprehensive SAR model, which will be invaluable for the rational design of more potent and selective therapeutic agents. The induction of apoptosis through the mitochondrial pathway appears to be a common mechanism of action for these compounds.

References

"comparative analysis of the antioxidant potential of different ursen-type triterpenoids"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant capabilities of prominent ursen-type triterpenoids—ursolic acid, corosolic acid, asiatic acid, and madecassic acid—reveals significant potential in combating oxidative stress. This comparative guide synthesizes available experimental data, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for key antioxidant assays, offering a valuable resource for researchers, scientists, and drug development professionals.

Ursen-type triterpenoids, a class of naturally occurring pentacyclic compounds, are widely recognized for their diverse pharmacological activities. Among these, their antioxidant potential has garnered considerable attention. This guide provides a comparative analysis of four key ursen-type triterpenoids: ursolic acid, corosolic acid, asiatic acid, and madecassic acid, focusing on their direct radical scavenging abilities and their role in cellular antioxidant defense systems.

Quantitative Comparison of Antioxidant Potential

The antioxidant capacity of these triterpenoids has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity.

TriterpenoidDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Ferric Reducing Antioxidant Power (FRAP)
Ursolic Acid 5.97 x 10⁻² ± 1 x 10⁻³ mg/mL[1]--
Corosolic Acid Data not availableData not availableData not available
Asiatic Acid ---
Madecassic Acid Data not availableData not availableData not available
Asiaticoside ---
Madecassoside ---

Note: A significant gap exists in the literature regarding direct comparative studies of these compounds using standardized antioxidant assays, leading to the limited quantitative data in this table. The available data for ursolic acid is presented. For asiatic acid, madecassic acid, and their glycosides, studies have focused more on cellular antioxidant effects rather than direct radical scavenging.

In a comparative study on key triterpenes from Centella asiatica, asiatic acid (AA) demonstrated the most significant protective effects in cellular models of oxidative stress.[2] Pretreatment with AA conferred the highest viability to skin fibroblasts exposed to UVB irradiation and was the most potent inhibitor of UVB-induced reactive oxygen species (ROS) generation.[2] While direct radical scavenging data is limited, these cellular studies suggest a potent antioxidant effect.

Mechanistic Insights: Signaling Pathways in Antioxidant Defense

The antioxidant effects of ursen-type triterpenoids extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that govern the expression of antioxidant enzymes. A key pathway implicated in the action of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Ursolic Acid: Studies have shown that ursolic acid can activate the Nrf2/HO-1 signaling pathway, leading to the production of the antioxidant enzyme heme oxygenase-1 (HO-1).[3] This activation involves the release of Nrf2 from Keap1 and its subsequent nuclear translocation.

Asiatic Acid: The antioxidant and cytoprotective effects of asiatic acid have also been linked to the activation of the Nrf2 signaling pathway.[3] Asiatic acid has been shown to induce Nrf2 nuclear translocation, reduce the expression of Keap1, and up-regulate the activity of the antioxidant response element (ARE).[3] This, in turn, increases the expression of antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidase (NQO-1), and the catalytic subunit of glutamate-cysteine ligase (GCLC).[3]

The involvement of other signaling pathways, such as the suppression of NF-κB, has also been suggested for ursane-type triterpenoids, contributing to their overall antioxidant and anti-inflammatory effects.

Below is a diagram illustrating the general mechanism of Nrf2 activation by ursen-type triterpenoids.

Nrf2_Activation_by_Ursen_Triterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Triterpenoids Ursen-type Triterpenoids Triterpenoids->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Caption: Nrf2 activation by ursen-type triterpenoids.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Sample/Standard with DPPH solution A->C B Prepare Triterpenoid Samples (various concentrations) B->C D Incubate in the dark (e.g., 30 minutes at room temp.) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F ABTS_Assay_Workflow A Prepare ABTS Radical Cation (ABTS•+) (mix ABTS and potassium persulfate) B Incubate in the dark (12-16 hours at room temp.) A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 B->C E Mix Sample/Standard with diluted ABTS•+ solution C->E D Prepare Triterpenoid Samples (various concentrations) D->E F Measure Absorbance (at ~734 nm) E->F G Calculate % Inhibition F->G FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) B Warm FRAP reagent to 37°C A->B D Mix Sample/Standard with FRAP reagent B->D C Prepare Triterpenoid Samples and FeSO4 standards C->D E Incubate at 37°C (e.g., 4 minutes) D->E F Measure Absorbance (at ~593 nm) E->F G Calculate FRAP value (FeSO4 equivalents) F->G

References

In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural triterpenoid (B12794562) isolated from the vines of Uncaria rhynchophylla.[][2] Due to the limited direct in vivo data on this specific compound, this guide leverages experimental data from closely related and well-studied ursane-type triterpenoids, primarily Ursolic Acid (UA), to project its likely efficacy and mechanistic pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is compared with other relevant triterpenoids. Ursolic acid is a major focus for comparison due to its structural similarity and extensive research demonstrating its anti-inflammatory properties.[3][4][5][6]

Table 1: Comparison of In Vitro Anti-Inflammatory Effects of Ursane Triterpenoids

CompoundTargetAssayKey FindingsReference
Ursolic Acid NF-κB, MAPK, STAT3LPS-stimulated RAW 264.7 macrophagesReduced expression of NF-κB, TNF-α, and COX-2; inhibited NO production.[6]
Ursolic Acid NLRP3 InflammasomeHemin-induced BV2 cellsInhibited microglial M1 polarization and reduced levels of p-NF-κB, GSDMD-N, cleaved caspase-1, TNF-α, IL-6, and IL-1β.[7]
Poricoic Acid B Pro-inflammatory CytokinesLPS-stimulated RAW 264.7 cellsDose-dependent decrease in the production of TNF-α, IL-1β, and IL-6.[8]
Oleanolic Acid Derivative (OADP) Pro-inflammatory Cytokines & EnzymesLPS-stimulated RAW 264.7 cellsReduced expression of TNF-α, IL-1β, iNOS, and COX-2; blocked p-IκBα production.[9]

Postulated Anti-Inflammatory Signaling Pathways

Based on the known mechanisms of ursolic acid and other pentacyclic triterpenoids, this compound likely exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[3][4]

G Postulated Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_pathways Key Signaling Pathways cluster_compound Site of Action cluster_response Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK JAK JAK TLR4->JAK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines activates transcription MAPK->Pro-inflammatory Cytokines activates transcription STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Pro-inflammatory Cytokines activates transcription Compound This compound Compound->NF-κB Compound->MAPK Compound->JAK Inflammatory Mediators Inflammatory Mediators (iNOS, COX-2) Pro-inflammatory Cytokines->Inflammatory Mediators

Caption: Postulated mechanism of action.

Proposed Experimental Protocols for In Vivo Validation

To validate the anti-inflammatory effects of this compound in vivo, standardized and widely accepted animal models of inflammation are proposed.

TPA-Induced Mouse Ear Edema Model

This model is effective for evaluating topically applied anti-inflammatory agents.[9]

  • Animals: Male BL/6J mice.

  • Procedure:

    • Dissolve this compound in a suitable vehicle (e.g., acetone).

    • Apply the test compound solution to the inner and outer surfaces of the right ear.

    • After 30 minutes, apply 12-O-tetradecanoylphorbol-13-acetate (TPA) solution to the same ear to induce inflammation.

    • The left ear serves as a negative control (vehicle only). A positive control group treated with a known anti-inflammatory drug (e.g., diclofenac) should be included.

    • Measure ear thickness with a digital caliper at regular intervals (e.g., 6 hours) after TPA application.

    • Calculate the percentage of edema inhibition.

    • At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Carrageenan-Induced Rat Paw Edema Model

A classic model for assessing the systemic anti-inflammatory effects of compounds.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer this compound orally or intraperitoneally at various doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • Calculate the percentage of inhibition of edema.

G Experimental Workflow for In Vivo Validation cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Compound This compound Administration Compound Administration (Topical/Oral/IP) Compound->Administration Animals Animal Models (Mice/Rats) Animals->Administration Induction Induction of Inflammation (TPA/Carrageenan) Administration->Induction Measurement Measurement of Edema Induction->Measurement Biochemical Biochemical Assays (MPO, Cytokines) Measurement->Biochemical Histology Histological Examination Biochemical->Histology

References

Assessing the Specificity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the putative biological targets of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural ursane-type triterpenoid. Due to the limited direct experimental data available for this specific compound, this analysis is based on structure-activity relationships and experimental findings for structurally similar triterpenoids. The primary focus is on its potential interaction with Protein Tyrosine Phosphatase 1B (PTP1B) and its role in modulating inflammatory pathways.

Putative Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. Several studies on ursane-type triterpenoids, structurally analogous to this compound, have demonstrated inhibitory activity against PTP1B.

Below is a comparative table of the PTP1B inhibitory activity of various ursane-type triterpenoids.

CompoundIC50 (µM)Ki (µM)Inhibition TypeSource Organism
3β,6β,19α-trihydroxyurs-12-en-28-oic acid48.215.6Mixed-typeUncaria rhynchophylla
Ursolic acid3.82.0CompetitiveSymplocos paniculata
Corosolic acid7.2N/AMixed-typeSymplocos paniculata
2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic acid42.1N/AN/ASymplocos paniculata
2α, 19α-dihydroxy-3-oxo-urs-12-en-28-oic acidN/AN/AMixed-typeRubus chingii
Pomolic acidN/AN/ANon-competitiveSorbus pohuashanensis

N/A: Data not available

The data suggests that the degree and position of hydroxylation on the ursane (B1242777) scaffold influence the inhibitory potency and mechanism against PTP1B. The presence of hydroxyl groups at positions 3, 6, and 19 in the target compound suggests it may also interact with PTP1B.

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylation pIR->IR dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS pIRS->IRS dephosphorylates PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Ursane_Triterpenoid 3,6,19-Trihydroxy-23-oxo -12-ursen-28-oic acid (putative) Ursane_Triterpenoid->PTP1B inhibits NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active activation iNOS_gene iNOS Gene NFkB_p65_p50_active->iNOS_gene translocation & transcription Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Ursane_Triterpenoid 3,6,19-Trihydroxy-23-oxo -12-ursen-28-oic acid (putative) Ursane_Triterpenoid->IKK may inhibit Ursane_Triterpenoid->NFkB_p65_p50_active may inhibit translocation PTP1B_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PTP1B enzyme - pNPP substrate - Assay buffer - Test compound dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add buffer, test compound, and enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation add_substrate Add pNPP to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Stop reaction with NaOH incubation->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 read_absorbance->analyze_data end End analyze_data->end NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 treat_compound Treat cells with test compound incubate_24h_1->treat_compound incubate_1h Incubate for 1 hour treat_compound->incubate_1h stimulate_lps Stimulate with LPS incubate_1h->stimulate_lps incubate_24h_2 Incubate for 24 hours stimulate_lps->incubate_24h_2 collect_supernatant Collect cell culture supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate at RT for 10 min (dark) add_griess->incubate_10min read_absorbance Read absorbance at 540 nm incubate_10min->read_absorbance analyze_data Analyze Data: - Quantify nitrite (B80452) using standard curve read_absorbance->analyze_data end End analyze_data->end

Safety Operating Guide

Personal protective equipment for handling 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are limited.[1] The following guidelines are based on best practices for handling powdered chemical compounds of unknown toxicity. Researchers must conduct a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Due to the powdered nature of the compound and the lack of comprehensive toxicity data, a cautious approach to personal protection is warranted. The primary risks involve inhalation of the powder and dermal contact. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 certified, chemical splash goggles.Protects eyes from airborne powder and potential splashes of solutions containing the compound.
Hand Protection Nitrile GlovesPowder-free, disposable nitrile gloves. Consider double-gloving.Prevents skin contact with the compound.[2] Powder-free gloves are recommended to avoid contamination of the work area.[2]
Body Protection Laboratory CoatLong-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 or Higher RespiratorNIOSH-approved N95 or higher-rated respirator.Crucial for handling the powder. Prevents inhalation of fine particles. A surgical mask is not sufficient.[2] Fit testing is required for proper respirator use.

Operational Plan for Safe Handling

This section provides a step-by-step protocol for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the powdered compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the spread of airborne particles.
  • Equipment Preparation: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily available within the containment area to avoid unnecessary movement.
  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials appropriate for powders, waste bags, and any necessary neutralizing agents (if applicable and known).

2. Weighing and Aliquoting the Compound:

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
  • Containment: Perform all weighing and aliquoting of the powder inside a chemical fume hood or other ventilated enclosure.
  • Technique: Use gentle scooping motions with a spatula to transfer the powder. Avoid any actions that could generate dust, such as tapping or dropping the container.
  • Static Control: If static electricity is causing the powder to disperse, use an anti-static gun or place an ionizing bar in the balance enclosure.

3. Solution Preparation:

  • Solvent Addition: If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing.
  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If sonication is required, ensure the container is securely capped.

4. Experimental Use:

  • Closed Systems: Whenever possible, conduct experiments in closed systems to minimize the risk of exposure.
  • Avoid Contamination: Be mindful of cross-contamination. Do not use the same equipment for other compounds without thorough cleaning.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.[3]
  • Liquid Waste: Solutions containing the compound and any rinse water from cleaning contaminated glassware must be collected as hazardous liquid waste.[3] Do not dispose of this material down the drain.[3][4]

2. Waste Collection:

  • Solid Waste Container: Place all contaminated solid waste in a clearly labeled, sealable hazardous waste bag or container.
  • Liquid Waste Container: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards.

3. Decontamination:

  • Glassware: Reusable glassware should be decontaminated. A preliminary rinse with a suitable solvent (one that dissolves the compound) should be collected as hazardous waste. Subsequent washing with detergent and water can then be performed.
  • Work Surfaces: Clean the designated work area and any contaminated surfaces with an appropriate solvent and then soap and water. The cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

4. Final Disposal:

  • Contact EHS: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your environmental health and safety department for pickup and final disposal.

Workflow for Safe Handling and Disposal

cluster_waste Waste Collection prep Preparation - Designate Area - Assemble Equipment - Don PPE handling Handling (in Fume Hood) - Weighing - Solution Prep prep->handling experiment Experimental Use - Closed System handling->experiment solid_waste Solid Waste (Gloves, Weigh Boats) handling->solid_waste Used Disposables decon Decontamination - Clean Glassware - Clean Surfaces experiment->decon liquid_waste Liquid Waste (Solutions, Rinsate) experiment->liquid_waste Experimental Solutions decon->solid_waste Contaminated Materials decon->liquid_waste Rinsate disposal Final Disposal - Contact EHS solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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